3-bromotetrahydro-2H-pyran
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromooxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-5-2-1-3-7-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBAAVZEEPNKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482448 | |
| Record name | 3-bromotetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13047-01-3 | |
| Record name | 3-bromotetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromooxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromotetrahydro-2H-pyran (CAS No: 13047-01-3), a versatile heterocyclic compound. Due to its unique structural features, incorporating both a cyclic ether and a reactive bromine atom, this molecule serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document collates available data on its physical characteristics, spectroscopic properties, reactivity, and safety protocols. Detailed experimental methodologies for its synthesis, based on established procedures for analogous compounds, are also presented.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] Its six-membered ring containing an oxygen atom imparts moderate polarity, rendering it soluble in a range of common organic solvents.[1] The presence of the bromine atom at the 3-position is a key feature, introducing a reactive site for various nucleophilic substitution and coupling reactions.[1]
A summary of its key physical and chemical properties is provided in Table 1. It is important to note that while some data for the target compound is available, other properties are extrapolated from closely related analogs due to a lack of specific experimental data in the searched literature.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value for this compound | Value for Related Compounds |
| CAS Number | 13047-01-3[1][2] | - |
| Molecular Formula | C₅H₉BrO[1][2] | - |
| Molecular Weight | 165.03 g/mol [1][2] | - |
| Appearance | Colorless to pale yellow liquid[1][2] | - |
| Boiling Point | 50-52 °C at 14 Torr[2] | 60-61 °C at 17 mmHg (for 3-bromotetrahydro-2-methyl-2H-pyran)[3][4] |
| Density | Predicted: 1.475 ± 0.06 g/cm³[2] | 1.366 g/mL at 25 °C (for 3-bromotetrahydro-2-methyl-2H-pyran)[3][4] |
| Refractive Index | Not available | n20/D 1.483 (for 3-bromotetrahydro-2-methyl-2H-pyran)[3][4] |
| Solubility | Generally soluble in organic solvents[1] | - |
| Storage Temperature | 2-8°C[2] | - |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.5-4.5 ppm). The protons on the carbon bearing the bromine atom (C3) and the carbons adjacent to the ether oxygen (C2 and C6) would likely resonate at the downfield end of this range.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the tetrahydropyran ring. The carbon attached to the bromine (C3) would be significantly shifted downfield compared to the other methylene carbons.
-
IR Spectroscopy: The infrared spectrum is anticipated to show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A prominent C-O-C stretching band, characteristic of the ether linkage, is expected around 1050-1150 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the tetrahydropyran ring.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the carbon-bromine bond, making it a valuable substrate for a variety of organic transformations.
Nucleophilic Substitution Reactions
The bromine atom serves as a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 3-position of the tetrahydropyran ring. Examples of potential nucleophiles include amines, thiols, alkoxides, and cyanides.[5]
Caption: General scheme for nucleophilic substitution on this compound.
Reduction
The carbon-bromine bond can be reduced to a carbon-hydrogen bond using common reducing agents such as lithium aluminum hydride or tin hydrides. This reaction provides a route to 3-substituted tetrahydropyrans where the substituent is hydrogen.[5]
Grignard Reagent Formation and Coupling Reactions
While not explicitly documented for this compound, similar alkyl bromides can form Grignard reagents upon reaction with magnesium metal. The resulting organometallic species can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and cross-coupling reactions.
Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be adapted from the well-documented synthesis of the related compound, 3-bromo-5,6-dihydro-2H-pyran-2-one.[6] The proposed synthesis involves the bromination of a suitable tetrahydropyran precursor.
Proposed Synthesis of this compound
This proposed protocol is based on the bromination of a tetrahydropyran derivative and should be optimized for safety and yield.
Materials:
-
Tetrahydro-2H-pyran (or a suitable precursor)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the tetrahydropyran precursor in the inert solvent.
-
Initiation: Add N-Bromosuccinimide and a catalytic amount of the radical initiator to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS). The reaction time will depend on the specific substrate and conditions.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Table 2: Hazard and Precautionary Statements
| Category | Statement | Reference |
| Hazard Statements | H302: Harmful if swallowed. | |
| H315: Causes skin irritation. | ||
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. | ||
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment, including safety goggles, gloves, and a lab coat.[8] In case of exposure, follow standard first-aid procedures and seek medical attention.[8]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic organic chemistry. While a comprehensive dataset of its physical and spectroscopic properties is not fully available in the public domain, this guide provides a summary of the existing information and reasonable predictions based on analogous structures. The reactivity of the C-Br bond allows for a wide range of functionalization, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. Further research to fully characterize this compound would be beneficial to the scientific community.
References
- 1. CAS 13047-01-3: 3-BROMO-TETRAHYDRO-PYRAN | CymitQuimica [cymitquimica.com]
- 2. 13047-01-3 CAS MSDS (3-BROMO-TETRAHYDRO-PYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Cas 156051-16-0,3-BROMOTETRAHYDRO-2-METHYL-2H-PYRAN, 99 | lookchem [lookchem.com]
- 5. Buy this compound-2-ol | 103755-65-3 [smolecule.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. aksci.com [aksci.com]
Technical Guide: Physical Properties of 3-bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the known physical properties of 3-bromotetrahydro-2H-pyran. It includes a summary of quantitative data, general experimental protocols for the determination of these properties, and a conceptual workflow for its synthesis.
Core Physical Properties
This compound is a halogenated heterocyclic compound. Its physical characteristics are essential for its application in chemical synthesis and drug design, influencing reaction conditions, purification methods, and formulation. The compound is typically a colorless to light yellow liquid under standard conditions.[1]
Data Presentation
The physical properties of this compound are summarized in the table below. It is important to note that some reported values are predicted or refer to isomeric compounds, which are provided for comparative context.
| Property | Value | Source | Notes |
| Molecular Formula | C₅H₉BrO | [1][2] | |
| Molecular Weight | 165.03 g/mol | [1][2] | |
| Appearance | Colorless to light yellow liquid | [1] | |
| Boiling Point | 50-52 °C | [1] | at 14 Torr |
| Density | 1.475 ± 0.06 g/cm³ | [1] | Predicted |
| Storage Temperature | 2-8°C | [1][2] | Recommended |
Experimental Protocols
The determination of the physical properties of liquid organic compounds like this compound follows established laboratory procedures.[4] These protocols are fundamental for verifying the identity and purity of a substance.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the atmosphere above it.[5] A common and accurate method for this determination is simple distillation.[6]
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.
-
Procedure:
-
The liquid sample (e.g., 10 mL) is placed in the round-bottom flask.[6]
-
The flask is heated gently.
-
The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.
-
As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
The temperature at which a steady condensation rate is observed is recorded as the boiling point.[6] The pressure at which the measurement is taken must also be recorded, as boiling point is pressure-dependent.
-
Density Determination
Density is the mass of a substance per unit volume.[4] For a liquid, this can be determined using a pycnometer or a calibrated hydrometer.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is required.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the sample liquid. Care is taken to ensure no air bubbles are present.
-
The stopper is inserted, and any excess liquid that emerges from the capillary is wiped away.
-
The mass of the pycnometer filled with the liquid is measured.
-
The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.[4]
-
Apparatus: An Abbe refractometer is commonly used.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is switched on.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark regions is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.
-
Synthetic Workflow Visualization
While specific, detailed synthetic procedures for this compound are not widely published in open literature, a logical synthetic approach can be conceptualized. A common strategy for the bromination of such cyclic ethers involves the reaction of a corresponding unsaturated precursor with a bromine source, followed by reduction if necessary, or direct bromination of the saturated ring under specific conditions. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
References
- 1. 13047-01-3 CAS MSDS (3-BROMO-TETRAHYDRO-PYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 13047-01-3 [sigmaaldrich.com]
- 3. 4-Bromotetrahydro-2H-pyran | 25637-16-5 [chemnet.com]
- 4. docsity.com [docsity.com]
- 5. chem21labs.com [chem21labs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-bromotetrahydro-2H-pyran (CAS: 13047-01-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromotetrahydro-2H-pyran is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. Its tetrahydropyran ring structure is a common motif in a variety of natural products and drugs, and the presence of a bromine atom at the 3-position provides a reactive handle for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature. It is generally soluble in common organic solvents. Due to the presence of the bromine atom, it should be handled with appropriate safety precautions.
| Property | Value | Reference(s) |
| CAS Number | 13047-01-3 | [1] |
| Molecular Formula | C₅H₉BrO | [2] |
| Molecular Weight | 165.03 g/mol | |
| Boiling Point | 50-52 °C at 14 Torr | |
| Density (Predicted) | 1.475 g/cm³ | |
| Physical Form | Liquid | |
| Solubility | Soluble in organic solvents | |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis and Purification
A common synthetic route to this compound involves the electrophilic addition of bromine to 3,4-dihydro-2H-pyran. This reaction proceeds through a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion, to yield 2,3-dibromotetrahydropyran. The bromine atom at the 2-position is more reactive and can be selectively removed or substituted.[3]
Experimental Protocol: Synthesis of 2,3-Dibromotetrahydropyran
This protocol describes the synthesis of the precursor to this compound. Further selective de-bromination at the 2-position would be required to obtain the target compound.
Materials:
-
3,4-Dihydro-2H-pyran
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dihydro-2H-pyran in carbon tetrachloride.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel with constant stirring. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at room temperature.
-
The solvent can be removed under reduced pressure to yield crude 2,3-dibromotetrahydropyran.
Purification
Purification of this compound and its precursors can be achieved through standard laboratory techniques such as:
-
Distillation: Fractional distillation under reduced pressure is an effective method for purifying the liquid product.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from byproducts and unreacted starting materials.
Spectroscopic Data
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show complex multiplets for the protons on the tetrahydropyran ring due to spin-spin coupling. The proton at C3, being attached to the same carbon as the bromine atom, would likely appear as a multiplet in the downfield region (around 4.0-4.5 ppm) due to the electron-withdrawing effect of the bromine. The protons at C2 and C6, adjacent to the oxygen atom, would also be shifted downfield (typically in the range of 3.5-4.2 ppm). The remaining protons at C4 and C5 would appear as multiplets in the upfield region (around 1.5-2.5 ppm).
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms of the tetrahydropyran ring. The carbon atom bonded to the bromine (C3) would be significantly shifted downfield. The carbons adjacent to the oxygen atom (C2 and C6) would also appear in the downfield region. The remaining carbons (C4 and C5) would resonate at higher field.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-O stretching vibrations.
-
C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds.
-
C-O stretching: A strong band in the region of 1050-1150 cm⁻¹ characteristic of the C-O-C ether linkage.
-
C-Br stretching: A band in the fingerprint region, typically between 500-600 cm⁻¹, which may be difficult to assign definitively.
Applications in Drug Discovery and Development
The tetrahydropyran moiety is a key structural feature in numerous biologically active compounds and approved drugs. The presence of a bromine atom in this compound makes it a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications.
Role as a Synthetic Intermediate
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The carbon-bromine bond can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is crucial for building the molecular scaffolds of potential drug candidates.
Potential Therapeutic Areas
Derivatives of pyrans have shown promise in a variety of therapeutic areas. While specific applications of this compound in the synthesis of marketed drugs are not extensively documented, its utility as a building block suggests its potential role in the development of:
-
Anticancer Agents: The pyran scaffold is present in several natural products with cytotoxic activity. Synthetic pyran derivatives have also been investigated for their potential to inhibit cancer cell growth.[4]
-
Antiviral Agents: Nucleoside analogues and other heterocyclic compounds containing the tetrahydropyran ring have been explored for their antiviral properties.[5]
-
Antibacterial Agents: Some pyran derivatives have demonstrated activity against various bacterial strains.[6]
The ability to introduce diverse functionalities at the 3-position of the tetrahydropyran ring through nucleophilic substitution on this compound allows for the generation of libraries of compounds for screening against various biological targets. This makes it a valuable tool in the early stages of drug discovery.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its key chemical properties, particularly the reactive carbon-bromine bond on a biologically relevant tetrahydropyran scaffold, enable the synthesis of a wide array of complex molecules. While detailed experimental data on this specific compound is somewhat limited in the public domain, its structural features and the known reactivity of similar compounds provide a strong basis for its application in the rational design and synthesis of novel therapeutic agents. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential applications of 3-bromotetrahydro-2H-pyran. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Physicochemical Properties
This compound is a halogenated derivative of tetrahydropyran. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 165.03 g/mol |
| Chemical Formula | C₅H₉BrO |
| CAS Number | 13047-01-3 |
| Physical Form | Liquid |
| Purity | Typically ≥98% |
| Storage | Sealed in a dry environment at 2-8°C |
Proposed Synthesis of this compound
Experimental Protocol: Proposed Bromination of Tetrahydro-2H-pyran
Objective: To synthesize this compound via the bromination of tetrahydro-2H-pyran.
Materials:
-
Tetrahydro-2H-pyran
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrahydro-2H-pyran in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
Extraction: The filtrate is washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acidic components, followed by a wash with water.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Synthetic Pathway
The proposed synthesis of this compound from tetrahydro-2H-pyran is a radical substitution reaction. The workflow for this process is illustrated in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Drug Development
While specific signaling pathways involving this compound are not extensively documented, the pyran scaffold is a common motif in a variety of biologically active molecules and approved drugs[1]. Pyran derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities[1].
The presence of a bromine atom on the tetrahydropyran ring in this compound makes it a versatile intermediate for further chemical modifications. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the synthesis of a library of novel tetrahydropyran derivatives. These derivatives can then be screened for their biological activities against various targets.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemistry. This guide provides essential physicochemical data and a proposed synthetic methodology to aid researchers in its utilization. The versatility of this compound suggests its potential for the development of novel therapeutic agents, warranting further investigation into its biological properties and applications.
References
Structure Elucidation of 3-bromotetrahydro-2H-pyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-bromotetrahydro-2H-pyran. The document details the expected spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols for these analytical techniques are provided, and all quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the structure elucidation process is presented visually using a Graphviz diagram. This guide serves as a practical resource for researchers and professionals engaged in the synthesis, characterization, and application of halogenated heterocyclic compounds.
Introduction
This compound is a halogenated derivative of the saturated heterocyclic compound tetrahydropyran. Its structure, featuring a pyran ring with a bromine substituent, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The precise determination of its chemical structure is paramount for understanding its reactivity, and for ensuring the identity and purity of synthesized materials.
This guide outlines a systematic approach to the structure elucidation of this compound, leveraging a combination of modern spectroscopic techniques. By integrating data from NMR, MS, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopy and analysis of structurally related compounds.
¹H NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 (axial) | ~ 3.6 - 3.8 | ddd | J(2ax, 2eq) ≈ 11.5, J(2ax, 3ax) ≈ 10.0, J(2ax, 3eq) ≈ 4.0 |
| H-2 (equatorial) | ~ 4.0 - 4.2 | ddd | J(2eq, 2ax) ≈ 11.5, J(2eq, 3ax) ≈ 4.0, J(2eq, 3eq) ≈ 2.0 |
| H-3 | ~ 4.1 - 4.3 | m | - |
| H-4 | ~ 1.8 - 2.2 | m | - |
| H-5 | ~ 1.5 - 1.9 | m | - |
| H-6 (axial) | ~ 3.4 - 3.6 | ddd | J(6ax, 6eq) ≈ 11.0, J(6ax, 5ax) ≈ 10.0, J(6ax, 5eq) ≈ 4.0 |
| H-6 (equatorial) | ~ 3.9 - 4.1 | ddd | J(6eq, 6ax) ≈ 11.0, J(6eq, 5ax) ≈ 4.0, J(6eq, 5eq) ≈ 2.0 |
¹³C NMR Spectroscopy Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 68 - 72 |
| C-3 | ~ 50 - 55 |
| C-4 | ~ 28 - 32 |
| C-5 | ~ 22 - 26 |
| C-6 | ~ 65 - 69 |
Mass Spectrometry Data
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment | Notes |
| 178/180 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| 99 | [M - Br]⁺ | Loss of the bromine radical. |
| 85 | [C₅H₉O]⁺ | Further fragmentation of the [M - Br]⁺ ion. |
| 71 | [C₄H₇O]⁺ | Cleavage of the pyran ring. |
| 57 | [C₄H₉]⁺ | Alkyl fragment. |
Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950 - 2850 | C-H stretch (alkane) | Strong |
| 1470 - 1440 | C-H bend (alkane) | Medium |
| 1150 - 1050 | C-O stretch (ether) | Strong |
| 680 - 550 | C-Br stretch | Medium-Strong |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Alternatively, prepare a dilute solution in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a liquid cell.
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.
-
Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the data from the various spectroscopic techniques.
Caption: Logical workflow for the structure elucidation of this compound.
Spectroscopic Characterization of 3-bromotetrahydro-2H-pyran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the spectroscopic characterization of 3-bromotetrahydro-2H-pyran. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on providing detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for its structural elucidation and purity assessment. Furthermore, this guide presents data for a closely related compound to offer insights into the expected spectral features.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Its characterization is a critical step in ensuring its identity and purity for any downstream applications. Spectroscopic techniques are the primary methods for such characterization, providing detailed information about the molecular structure and functional groups. This guide outlines the standard procedures for obtaining and interpreting the essential spectroscopic data for this compound.
Spectroscopic Data Summary
As of the latest literature review, comprehensive, publicly available experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data specifically for this compound are not readily accessible. However, mass spectrometry data for a related compound, (2R,3S)-3-Allyloxy-2-bromo-tetrahydro-pyran, is available and can offer valuable information regarding the fragmentation pattern of a brominated tetrahydropyran ring system.[1]
Table 1: Mass Spectrometry Data for (2R,3S)-3-Allyloxy-2-bromo-tetrahydro-pyran[1]
| Fragment (m/z) | Proposed Identity |
| 234/236 | [M]+ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 155 | [M - Br]+ |
| 113 | [M - Br - C₃H₅O]+ |
| 85 | [C₅H₉O]+ (Tetrahydropyran ring fragment) |
| 41 | [C₃H₅]+ (Allyl fragment) |
Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring NMR, IR, and MS spectra for a liquid compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
3.1.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃). The deuterated solvent minimizes the solvent's own proton signals in the ¹H NMR spectrum.[2]
-
Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[3][4] For the less sensitive ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary.[4]
-
Filtration: To ensure a homogeneous magnetic field and obtain high-resolution spectra, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5] This removes any particulate matter.
-
Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[3]
3.1.2. Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.[3]
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. A spectral width of 0-220 ppm is standard.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
3.2.1. Sample Preparation (Neat Liquid)
-
Salt Plates: Use clean and dry salt plates (e.g., NaCl or KBr).[6]
-
Application: Place a single drop of the liquid sample onto the surface of one salt plate.[6]
-
Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[6]
-
Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.[7]
3.2.2. Data Acquisition
-
Background Spectrum: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.[6][8]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of a molecule.
3.3.1. Sample Preparation
-
Dilution: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[9] Further dilute a small aliquot of this solution to a final concentration of approximately 10-100 µg/mL.[9]
-
Filtration: If any solid particles are present, filter the solution before introduction into the mass spectrometer to prevent blockages.[9]
3.3.2. Data Acquisition
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[10][11]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10][12]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.[10]
Visualization of Spectroscopic Workflow
The logical workflow for the spectroscopic analysis of this compound is depicted below. This process outlines the sequential steps from sample preparation to data analysis and final structural confirmation.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ursinus.edu [ursinus.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. fiveable.me [fiveable.me]
An In-depth Technical Guide to the NMR Spectral Analysis of 3-bromotetrahydro-2H-pyran
This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromotetrahydro-2H-pyran. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed examination of predicted spectral data to facilitate the structural elucidation and characterization of this important chemical entity. Due to the limited availability of public experimental spectra, this guide is based on established NMR principles and predicted data, offering a robust and chemically sound framework for spectral interpretation.
Predicted NMR Data for this compound
The quantitative NMR data for this compound has been predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The following tables summarize the expected chemical shifts, multiplicities, and coupling constants.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H3 | ~4.20 | dddd | J(H3ax, H2ax) = ~10.0, J(H3ax, H2eq) = ~4.0, J(H3ax, H4ax) = ~10.0, J(H3ax, H4eq) = ~4.0 | 1H |
| H6eq | ~4.05 | ddd | J(H6eq, H6ax) = ~11.5, J(H6eq, H5eq) = ~3.0, J(H6eq, H5ax) = ~2.0 | 1H |
| H2eq | ~3.85 | ddd | J(H2eq, H2ax) = ~12.0, J(H2eq, H3ax) = ~4.0 | 1H |
| H6ax | ~3.60 | ddd | J(H6ax, H6eq) = ~11.5, J(H6ax, H5ax) = ~11.0, J(H6ax, H5eq) = ~4.5 | 1H |
| H2ax | ~3.50 | ddd | J(H2ax, H2eq) = ~12.0, J(H2ax, H3ax) = ~10.0 | 1H |
| H4eq | ~2.30 | m | - | 1H |
| H5eq | ~2.05 | m | - | 1H |
| H4ax | ~1.90 | m | - | 1H |
| H5ax | ~1.65 | m | - | 1H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 | ~68.0 |
| C2 | ~65.0 |
| C3 | ~50.0 |
| C4 | ~32.0 |
| C5 | ~24.0 |
¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound is complex due to the chair conformation of the pyran ring and the presence of multiple stereocenters, leading to diastereotopic protons.
-
H3 (approx. 4.20 ppm): The proton on the carbon bearing the bromine atom is expected to be the most deshielded of the ring protons (excluding the anomeric protons at C2 and C6), appearing at a lower field due to the electronegativity of bromine. It will likely appear as a complex multiplet due to coupling with the protons on C2 and C4.
-
H6 Protons (approx. 4.05 and 3.60 ppm): These are the protons on the carbon adjacent to the ring oxygen. They are diastereotopic and will have different chemical shifts. The equatorial proton (H6eq) is typically deshielded relative to the axial proton (H6ax). Both will appear as multiplets due to geminal coupling and vicinal coupling with the H5 protons.
-
H2 Protons (approx. 3.85 and 3.50 ppm): Similar to the H6 protons, the H2 protons are adjacent to the ring oxygen and are diastereotopic. They will appear as distinct multiplets due to geminal coupling and vicinal coupling with the H3 proton.
-
H4 and H5 Protons (approx. 1.65-2.30 ppm): These methylene protons are in the aliphatic region of the spectrum and will appear as complex, overlapping multiplets due to geminal and vicinal couplings with their neighbors.
¹³C NMR Spectral Analysis
The predicted ¹³C NMR spectrum of this compound will show five distinct signals, one for each carbon atom in the molecule.
-
C6 and C2 (approx. 68.0 and 65.0 ppm): The carbons adjacent to the ring oxygen (C2 and C6) are expected to be the most deshielded and appear at the lowest field in the aliphatic region.
-
C3 (approx. 50.0 ppm): The carbon atom directly bonded to the bromine atom will be significantly deshielded and is predicted to appear around 50.0 ppm.
-
C4 and C5 (approx. 32.0 and 24.0 ppm): The remaining two carbons of the pyran ring, C4 and C5, are expected to appear at higher fields in the aliphatic region of the spectrum.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR spectra for a liquid sample such as this compound.
Sample Preparation
-
Sample Weighing: For a standard 5 mm NMR tube, approximately 5-20 mg of this compound is required for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.[2] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: The weighed sample is dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2]
-
Filtration and Transfer: The solution is filtered through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.
-
Capping and Labeling: The NMR tube is securely capped and labeled appropriately.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[3]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. This involves phasing, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS).
Visualizations
The following diagrams illustrate the workflow for NMR spectral analysis and the structural relationships within this compound.
Caption: Workflow for NMR spectral analysis.
Caption: Proton coupling network in this compound.
References
An In-Depth Technical Guide to the ¹H NMR Interpretation of 3-Bromotetrahydro-2H-pyran
Abstract: This technical guide provides a comprehensive framework for the structural and conformational analysis of 3-bromotetrahydro-2H-pyran using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a basic spectral overview to detail the causal relationships between molecular geometry, stereoelectronic effects, and the resulting NMR spectral parameters. We will deconstruct the predicted ¹H NMR spectrum, explaining the rationale behind chemical shifts and coupling constants, and demonstrate how these features are used to confirm the molecule's three-dimensional structure. This guide emphasizes a field-proven, logic-based workflow for spectral interpretation, grounded in authoritative principles of magnetic resonance.
Section 1: Foundational Principles of ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] The ¹H NMR experiment is based on the principle that protons (¹H nuclei) in a magnetic field can absorb radiofrequency energy at unique frequencies. These frequencies are highly sensitive to the local electronic environment of each proton.[2] A typical ¹H NMR spectrum provides four critical pieces of information for structural elucidation:
-
Number of Signals: Indicates the number of sets of chemically non-equivalent protons in the molecule.[3]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reveals the electronic environment of a proton. Proximity to electronegative atoms or unsaturated groups causes "deshielding," shifting a signal downfield (to a higher ppm value).[2][4]
-
Integration: The area under each signal is proportional to the number of protons it represents.[5]
-
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. This phenomenon, known as J-coupling or scalar coupling, provides direct information about proton connectivity.[6]
Section 2: The Analyte – Structure and Conformational Dynamics of this compound
This compound is a saturated heterocyclic compound. Its structure is not planar; like cyclohexane, the six-membered tetrahydropyran (THP) ring adopts a low-energy chair conformation to minimize steric and torsional strain.
The presence of a bromine substituent at the C-3 position introduces stereoisomerism. Furthermore, the molecule exists in a dynamic equilibrium between two chair conformers, achieved through a "ring flip." In this process, axial substituents become equatorial, and vice versa.
Due to the significant steric bulk of the bromine atom, the conformational equilibrium strongly favors the isomer where the bromine atom occupies the more spacious equatorial position. This conformational preference is a critical factor in interpreting the NMR spectrum.
References
An In-depth Technical Guide on the 13C NMR Shifts of 3-bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-bromotetrahydro-2H-pyran. Due to the limited availability of public experimental spectra for this specific molecule, this report leverages high-quality predicted data to serve as a reliable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide includes a comprehensive table of predicted chemical shifts, a standardized experimental protocol for acquiring 13C NMR spectra, and illustrative diagrams to clarify the molecular structure and its NMR assignments.
Introduction to this compound
This compound is a halogenated derivative of tetrahydropyran, a common saturated heterocyclic compound. The introduction of a bromine atom at the C-3 position significantly influences the electron distribution within the molecule, leading to distinct chemical shifts in its 13C NMR spectrum. Understanding these shifts is crucial for the structural elucidation and purity assessment of this compound and its derivatives in various chemical and pharmaceutical applications.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using advanced computational algorithms that provide a reliable estimation of the spectral properties. The carbon atoms are numbered according to the IUPAC nomenclature as illustrated in the structural diagram below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 67.8 |
| C3 | 48.5 |
| C4 | 31.2 |
| C5 | 25.4 |
| C6 | 62.1 |
Note: These are predicted values and may vary slightly from experimental results.
Structural Diagram and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correlation with the NMR data provided in the table.
Caption: Molecular structure of this compound with IUPAC numbering.
Interpretation of Chemical Shifts
The predicted chemical shifts are consistent with the structural features of this compound:
-
C2 and C6: These carbons are adjacent to the electronegative oxygen atom, which deshields them and shifts their resonances downfield. C2 is also influenced by the nearby bromine atom, resulting in a slightly more downfield shift compared to C6.
-
C3: This carbon is directly bonded to the highly electronegative bromine atom, causing a significant downfield shift to approximately 48.5 ppm.
-
C4 and C5: These methylene carbons are in a more alkane-like environment and therefore resonate at higher fields (lower ppm values).
Standard Experimental Protocol for 13C NMR Spectroscopy
For researchers who wish to acquire experimental 13C NMR data for this compound, the following general protocol is recommended.
5.1. Sample Preparation
-
Sample Quantity: Weigh approximately 10-50 mg of the purified this compound sample.
-
Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its good dissolving power and well-characterized solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
5.2. Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.
-
Temperature: Maintain a constant temperature, usually 298 K.
-
Sweep Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
5.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shifts of the peaks corresponding to the carbon atoms of this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental characterization of this compound using 13C NMR spectroscopy.
The Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth, theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-bromotetrahydro-2H-pyran. In the absence of a publicly available experimental mass spectrum for this compound, this document outlines the predicted core fragmentation pathways based on established principles of mass spectrometry and data from analogous compounds. Understanding the mass spectral behavior of halogenated tetrahydropyrans is crucial for their identification and characterization in various research and development settings, including drug discovery and materials science.
Core Principles of Fragmentation
The fragmentation of this compound under electron ionization is anticipated to be driven by several key factors: the presence of a bromine atom, the tetrahydropyran ring structure, and the principles of ion stability.
-
Isotopic Pattern of Bromine: A defining characteristic in the mass spectrum of a monobrominated compound is the presence of two peaks for the molecular ion and any bromine-containing fragments. These peaks, separated by 2 m/z units, correspond to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in an M+ and an M+2 peak of almost equal intensity.
-
Alpha-Cleavage: The tetrahydropyran ring is susceptible to alpha-cleavage, which is the cleavage of a bond adjacent to the oxygen atom. This is a common fragmentation pathway for ethers.
-
Loss of the Halogen: The carbon-bromine bond is relatively weak and can undergo homolytic or heterolytic cleavage, leading to the loss of a bromine radical or a bromide ion, respectively.
Predicted Fragmentation Pathways
The molecular ion of this compound ([C₅H₉BrO]⁺˙) is expected to have a mass-to-charge ratio (m/z) of 164 and 166, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Following ionization, the molecular ion is predicted to undergo several primary fragmentation steps:
-
Loss of a Bromine Radical: The most straightforward fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a cation at m/z 85. This fragment, corresponding to the tetrahydropyranyl cation, is expected to be a significant peak in the spectrum.
-
Ring Opening and Subsequent Fragmentations: The molecular ion can undergo ring opening initiated by cleavage of a C-O or C-C bond. A plausible pathway involves the cleavage of the C2-C3 bond, facilitated by the electronegative bromine atom. This can lead to a series of subsequent fragmentations, including the loss of small neutral molecules.
-
Formation of Smaller Fragments: Further fragmentation of the primary product ions will lead to the formation of smaller, stable cations.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragments for this compound under electron ionization.
| m/z (⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Notes |
| 164/166 | [C₅H₉BrO]⁺˙ | Molecular ion (M⁺˙). Expected to be of moderate to low abundance. |
| 85 | [C₅H₉O]⁺ | Loss of •Br from the molecular ion. Likely to be a prominent peak. |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Resulting from further fragmentation of the [C₅H₉O]⁺ ion. |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | A common fragment in the mass spectra of organic molecules. |
Experimental Protocols
The following describes a general methodology for acquiring an electron ionization mass spectrum for a liquid sample like this compound.
Sample Preparation and Introduction:
-
Sample Dilution: Dilute the liquid sample of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 µg/mL.
-
Introduction Method: The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
GC-MS: Inject 1 µL of the diluted sample into the GC. The typical GC conditions would involve a non-polar capillary column (e.g., DB-5ms), a temperature program starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure proper separation and elution of the compound. The carrier gas would typically be helium at a constant flow rate.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Mass Range: Scan from m/z 40 to 200 to ensure the capture of the molecular ion and all significant fragments.
-
Ion Source Temperature: Typically maintained around 230 °C.
-
Quadrupole Temperature: Typically maintained around 150 °C.
Data Analysis:
The acquired data would be processed to identify the molecular ion peaks (M⁺˙ at m/z 164/166) and the major fragment ions. The fragmentation pattern would then be analyzed to confirm the structure of the compound.
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted primary fragmentation of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 3-bromotetrahydro-2H-pyran
This guide provides a detailed analysis of the expected infrared (IR) absorption peaks for 3-bromotetrahydro-2H-pyran, aimed at researchers, scientists, and professionals in drug development. It includes a summary of expected vibrational frequencies, a standard experimental protocol for obtaining the IR spectrum of a liquid sample, and a logical workflow for spectral interpretation.
Predicted Infrared Absorption Data for this compound
The structure of this compound contains several key functional groups whose vibrational frequencies in the infrared region are well-established. These include alkane C-H bonds, an ether C-O-C linkage within the pyran ring, and a carbon-bromine (C-Br) bond. The expected IR absorption peaks are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2950 - 2850 | Strong to Medium |
| C-H (Alkyl) | Bending (Scissoring/Methylene) | ~1470 - 1448 | Medium |
| C-O (Ether) | Stretching (Asymmetric) | ~1150 - 1085 | Strong |
| C-O (Ether) | Stretching (Symmetric) | ||
| C-Br (Alkyl Halide) | Stretching | 690 - 515 | Strong to Medium |
Note: The exact positions of the peaks can be influenced by the specific molecular environment.
The C-H stretching vibrations of the methylene groups in the saturated pyran ring are expected to appear as strong to medium bands in the 2950-2850 cm⁻¹ region[1][2]. Additionally, C-H bending vibrations for these methylene groups are anticipated around 1470-1448 cm⁻¹[3]. The most characteristic absorption for the ether linkage (C-O-C) is a strong, asymmetric stretching band typically found between 1150 and 1085 cm⁻¹. The presence of the bromine atom is indicated by a strong to medium absorption band in the lower frequency "fingerprint" region, generally between 690 and 515 cm⁻¹ for the C-Br stretch[4]. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole[4].
Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample
The following is a generalized procedure for acquiring the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.
Materials:
-
FTIR Spectrometer
-
Liquid sample (this compound)
-
Salt plates (e.g., NaCl or KBr), polished and clean
-
Pipette or dropper
-
Cleaning solvent (e.g., dry acetone or isopropanol)
-
Lens tissue
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Place two clean, dry salt plates together in the sample holder of the spectrometer.
-
Acquire a background spectrum. This will subtract any absorptions from the atmosphere (e.g., CO₂ and water vapor) and the salt plates themselves from the final sample spectrum.
-
-
Sample Preparation (Neat Liquid):
-
Remove the salt plates from the spectrometer.
-
Using a clean pipette, place one to two drops of the this compound sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the "sandwiched" salt plates containing the sample into the sample holder of the spectrometer.
-
Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction, peak picking).
-
Identify and label the significant absorption peaks, correlating them to the functional groups present in the molecule.
-
-
Cleaning:
-
Thoroughly clean the salt plates with a suitable dry solvent and lens tissue. Store them in a desiccator to prevent damage from moisture.
-
Logical Workflow for IR Spectrum Interpretation
The following diagram illustrates a systematic approach to identifying the key functional groups in an unknown compound using its IR spectrum, which is applicable to the analysis of this compound.
Caption: Workflow for IR spectrum analysis.
This structured approach ensures that all key regions of the IR spectrum are examined to deduce the functional groups present in a molecule. By comparing the observed peaks in the spectrum of this compound with the expected values, one can confirm its chemical identity.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
An In-depth Technical Guide to the Stereochemistry of 3-Bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 3-bromotetrahydro-2H-pyran, a saturated heterocyclic compound. Due to its chiral center at the C3 position and the conformational flexibility of the six-membered ring, understanding its stereochemical properties is crucial for its application in medicinal chemistry and organic synthesis. This document details the conformational analysis of its diastereomers, outlines experimental protocols for their synthesis and analysis, and presents key quantitative data to inform research and development.
Core Concepts in Stereochemistry
The stereochemistry of this compound is primarily dictated by the interplay of steric and stereoelectronic effects within its chair conformations. The molecule exists as a pair of enantiomers for each of its cis and trans diastereomers. The relative stability of these isomers is determined by the preference of the bulky bromine substituent to occupy the more spacious equatorial position to minimize steric strain.
However, in heterocyclic systems like tetrahydropyran, stereoelectronic effects such as the anomeric effect can influence conformational preferences. While the classic anomeric effect describes the preference for an axial orientation of an electronegative substituent at the anomeric (C2) position, its influence at the C3 position in this compound is less direct but contributes to the overall electronic environment and conformational stability.
Conformational Analysis of Diastereomers
The conformational equilibrium of the cis and trans isomers of this compound is dominated by the energetic preference for the chair conformation where the bromine atom is in the equatorial position. This preference is driven by the avoidance of 1,3-diaxial interactions, which are destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.
Table 1: Conformational Equilibrium Data for 3-Halotetrahydropyrans
| Compound | Solvent | % Equatorial Conformer | Conformational Free Energy (ΔG°) (kcal/mol) |
| 3-Chlorotetrahydropyran | Carbon Tetrachloride | 76.2 | -0.677 ± 0.034 |
| 3-Chlorotetrahydropyran | Acetonitrile | - | -0.202 ± 0.040 |
| 3-Bromotetrahydropyran | Carbon Tetrachloride | 81.3 | -0.900 ± 0.100 |
Data for 3-chlorotetrahydropyran is presented for comparison and to illustrate solvent effects. The conformational free energy for 3-bromotetrahydropyran was determined at 35°C.
The greater preference for the equatorial conformer in 3-bromotetrahydropyran compared to its chloro-analogue can be attributed to the larger size of the bromine atom, which results in more significant steric hindrance in the axial position.
The following diagram illustrates the chair conformations of the cis and trans isomers of this compound and their respective equilibria.
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound involves the electrophilic bromination of 3,4-dihydro-2H-pyran. This reaction typically proceeds via a bromonium ion intermediate, which is then opened by a nucleophile. Subsequent reduction of any unsaturated intermediates yields the desired saturated product. The stereochemical outcome of the reaction can be influenced by the choice of reagents and reaction conditions.
Materials:
-
3,4-Dihydro-2H-pyran
-
N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Bromination:
-
Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Reduction (if necessary):
-
If the crude product contains unsaturated species, dissolve it in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with DCM (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification and Isomer Separation:
-
Purify the crude this compound by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane to elute the products. The cis and trans isomers can typically be separated, with the less polar isomer eluting first.
-
Collect the fractions containing each isomer and concentrate them under reduced pressure to yield the pure cis- and trans-3-bromotetrahydro-2H-pyran.
-
Stereochemical Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of this compound. The coupling constants (J-values) between vicinal protons are particularly informative.
Procedure:
-
Sample Preparation: Prepare a solution of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for each isomer.
-
Spectral Analysis:
-
Analyze the multiplicity and coupling constants of the proton at the C3 position (the proton attached to the same carbon as the bromine).
-
In the chair conformation, the dihedral angle between axial-axial protons is approximately 180°, leading to a large coupling constant (typically 8-12 Hz).
-
The dihedral angles between axial-equatorial and equatorial-equatorial protons are around 60°, resulting in smaller coupling constants (typically 2-5 Hz).
-
By examining the coupling constants of the C3 proton with the adjacent C2 and C4 protons, the preferred conformation (axial or equatorial bromine) of each isomer can be determined.
-
The following workflow diagram illustrates the process of synthesizing and analyzing the stereochemistry of this compound.
Conclusion
The stereochemistry of this compound is a critical aspect that influences its physical, chemical, and biological properties. A thorough understanding of its conformational preferences, supported by quantitative data and detailed experimental protocols, is essential for its effective use in research and development. This guide provides a foundational understanding for scientists and professionals working with this and related heterocyclic compounds. The principles and methods described herein are applicable to a broader range of substituted tetrahydropyrans, making this a valuable resource for the drug development community.
An In-Depth Technical Guide to the Reaction Mechanisms of 3-bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromotetrahydro-2H-pyran is a versatile synthetic intermediate, the reactivity of which is dominated by the presence of the bromine atom at the C-3 position, adjacent to the ether oxygen. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, including nucleophilic substitution (SN2), elimination (E2), and reactions involving organometallic intermediates. Detailed experimental protocols, based on analogous chemical transformations, are provided to serve as a practical starting point for laboratory synthesis. Quantitative data from related systems are summarized to offer predictive insights into reaction outcomes. Furthermore, signaling pathways and reaction workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying chemical principles.
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of natural products and pharmaceutically active compounds. The introduction of a bromine atom at the 3-position offers a reactive handle for further molecular elaboration. The C-Br bond can be readily cleaved, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The stereoelectronic environment of the pyran ring, influenced by the ring oxygen and the chair conformation, plays a crucial role in dictating the regio- and stereochemical outcome of its reactions. This document serves as a technical guide to the fundamental reaction mechanisms of this compound, providing researchers with the foundational knowledge to effectively utilize this building block in their synthetic endeavors.
Core Reaction Mechanisms
The reactivity of this compound is primarily governed by the electrophilic nature of the carbon atom attached to the bromine and the acidity of the neighboring protons. This allows for two major competing reaction pathways: nucleophilic substitution and elimination.
Nucleophilic Substitution (SN2) Reactions
In the presence of a good nucleophile, this compound can undergo a bimolecular nucleophilic substitution (SN2) reaction. This is a concerted, one-step mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the reaction center.
Stability and Storage of 3-Bromotetrahydro-2H-pyran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-bromotetrahydro-2H-pyran. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document leverages data from analogous tetrahydropyran structures to infer potential stability characteristics, degradation pathways, and experimental protocols for stability assessment.
Core Stability Profile
This compound is a flammable liquid that is generally stable under standard ambient conditions. However, its stability can be significantly influenced by environmental factors such as temperature, pH, and light. The tetrahydropyran ring, particularly the ether linkage, is susceptible to cleavage under certain conditions.
Table 1: General Stability and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | |
| Storage Conditions | Sealed in a dry, well-ventilated place, away from heat and ignition sources. Handle and store under an inert gas. | |
| Chemical Stability | Stable under standard ambient conditions (room temperature). | |
| Hazardous Reactions | Vapor/air mixtures may be explosive upon intense warming. |
Predicted Physicochemical Properties
While extensive experimental data is not available, the following table summarizes key physicochemical properties.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H9BrO |
| Molecular Weight | 165.03 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥98% |
Potential Degradation Pathways
Based on the chemistry of analogous tetrahydropyran compounds, the primary degradation pathway for this compound is expected to be acid-catalyzed hydrolysis of the ether linkage.[1]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the ether oxygen of the tetrahydropyran ring can be protonated. This protonation makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by water, leading to ring-opening.[1]
Expected Degradation Products: The primary degradation product from the acid-catalyzed ring-opening of this compound is anticipated to be a brominated hydroxy-aldehyde. The exact structure and further degradation products would depend on the specific reaction conditions.
Caption: Predicted acid-catalyzed hydrolysis pathway of this compound.
Thermal Degradation
While specific studies on the thermal decomposition of this compound are unavailable, research on related dihydropyran compounds suggests that thermal stress can lead to ring cleavage. A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran indicated that the reaction proceeds via a concerted mechanism, yielding smaller molecular fragments.[2][3] It is plausible that high temperatures could induce the elimination of HBr and/or ring fragmentation in this compound.
Experimental Protocols for Stability Assessment
The following protocols are adapted from stability studies of analogous tetrahydropyran derivatives and provide a framework for assessing the stability of this compound.[1][4]
Protocol for Assessing Stability under Acidic and Basic Conditions
Objective: To determine the rate of degradation of this compound under various pH conditions.
Materials:
-
This compound
-
Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile.
-
Sample Preparation: In separate vials, add an aliquot of the stock solution to each of the different pH buffers to achieve a final concentration of approximately 1 mg/mL.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 25°C, 40°C, or 60°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: If necessary, quench the reaction by neutralizing the pH.
-
HPLC Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to monitor the formation of any degradation products.
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by a UV scan of the compound)
-
Injection Volume: 10 µL
Caption: Experimental workflow for pH stability assessment.
Data Presentation
The results of the stability study can be effectively summarized in a table format for easy comparison.
Table 3: Example Data Table for Stability of this compound at 40°C
| pH | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 2.0 | 0 | 100 | 0 | 0 |
| 1 | 85 | 10 | 5 | |
| 4 | 50 | 35 | 15 | |
| 8 | 20 | 60 | 20 | |
| 24 | <5 | >70 | >25 | |
| 7.0 | 0 | 100 | 0 | 0 |
| 24 | 99 | <1 | <1 | |
| 12.0 | 0 | 100 | 0 | 0 |
| 24 | 98 | <1 | <1 |
Summary and Recommendations
While direct quantitative stability data for this compound is scarce, evidence from analogous compounds strongly suggests that the primary stability concern is acid-catalyzed hydrolysis. Therefore, it is crucial to avoid acidic conditions during storage and handling. The recommended storage at 2-8°C in a dry, inert atmosphere is critical to minimize potential degradation. For applications where the compound may be exposed to various pH conditions, a thorough stability study following the outlined protocols is highly recommended to ensure product integrity and predict shelf-life. Further research into the specific degradation products and kinetics for this compound is warranted to provide a more complete stability profile.
References
An In-depth Technical Guide to 3-bromotetrahydro-2H-pyran: Safety, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromotetrahydro-2H-pyran, a valuable heterocyclic building block in organic synthesis and drug discovery. This document outlines its safety profile, physicochemical properties, and potential applications, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.
Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. The following information is compiled from various Safety Data Sheets (SDS).
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Pictogram: [1]
-
GHS07: Exclamation mark
Precautionary Statements
Adherence to the following precautionary measures is essential for the safe handling of this compound.
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Prevention | P264 | Wash skin thoroughly after handling. |
| Prevention | P270 | Do not eat, drink or smoke when using this product. |
| Prevention | P271 | Use only outdoors or in a well-ventilated area. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Response | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₅H₉BrO[2] |
| Molecular Weight | 165.03 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 50-52 °C at 14 Torr |
| Purity | 97% - 98%[1] |
| Storage Temperature | 2-8°C, sealed in a dry environment[1] |
| Solubility | Generally soluble in organic solvents.[2] |
Experimental Protocols: Synthesis of a Related Pyran Derivative
Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one
-
Reaction Setup: A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, a drying tube containing sodium hydroxide pellets, and a thermometer.
-
Initial Charge: The flask is charged with 10.15 g (0.103 mol) of 5,6-dihydro-2H-pyran-2-one and 350 mL of methylene chloride.
-
Bromine Addition: The addition funnel is charged with a solution of 16.7 g (0.105 mol) of bromine in 130 mL of methylene chloride. The bromine solution is added dropwise over a period of 4 hours. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC and NMR.
-
Quenching: After the bromine addition is complete and the reaction has proceeded for 2 hours, the reaction mixture is cooled in an ice bath. 15.0 mL (0.107 mol) of triethylamine is added via syringe over 2 minutes.
-
Workup: The colorless solution is stirred for 40 minutes and then transferred to a 1-liter separatory funnel. It is washed twice with 150 mL of water.
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered through a pad of silica gel, and the pad is rinsed with methylene chloride. The combined filtrates are concentrated under reduced pressure to afford 3-bromo-5,6-dihydro-2H-pyran-2-one.
Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one
-
Reaction Setup: A flame-dried, 1-liter, round-bottomed flask is equipped with a magnetic stirring bar and a water-cooled condenser fitted with a nitrogen inlet.
-
Reagents: The flask is charged with 15.8 g (0.089 mol) of 3-bromo-5,6-dihydro-2H-pyran-2-one, 16.5 g (0.093 mol) of N-bromosuccinimide, 0.8 g (3.3 mmol) of benzoyl peroxide, and 455 mL of freshly distilled carbon tetrachloride.
-
Reaction: The mixture is refluxed vigorously for 4.5 hours in a preheated oil bath (100°C).
-
Workup: The reaction mixture is cooled, and the precipitate is collected by suction filtration. The filtrate is concentrated under reduced pressure.
Synthesis of 3-Bromo-2H-pyran-2-one
-
Reaction Setup: A 1-liter, one-necked, round-bottomed flask is equipped with a magnetic stirring bar and a rubber septum with an inert gas line.
-
Reagents: The flask is charged with 20.3 g of crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one and 360 mL of methylene chloride.
-
Reaction: 14.0 mL (0.1 mol) of triethylamine is added via syringe over a 5-minute period at room temperature. The reaction mixture is stirred for 24 hours.
-
Purification: The product is purified by chromatography on a silica gel column.
Role in Drug Discovery and Development
The tetrahydropyran (THP) ring is a prevalent scaffold in many biologically active compounds and approved drugs.[4] Its utility stems from its ability to serve as a bioisostere for other cyclic systems, such as cyclohexane, while offering improved physicochemical properties like reduced lipophilicity. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.
This compound as a Versatile Building Block
This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] The presence of the bromine atom provides a reactive handle for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups and the construction of novel molecular architectures.
Derivatives of brominated pyrans are being investigated for a range of therapeutic applications, including antimicrobial and anticancer activities. For instance, the pyran nucleus is a core component of molecules with demonstrated biological activities such as antiviral, antiproliferative, and antitumor effects.
General Workflow in Medicinal Chemistry
The use of building blocks like this compound in a drug discovery program typically follows a structured workflow. This involves the synthesis of a library of derivatives, followed by biological screening to identify lead compounds with desired activities.
References
- 1. This compound | 13047-01-3 [sigmaaldrich.com]
- 2. CAS 13047-01-3: 3-BROMO-TETRAHYDRO-PYRAN | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 3-Bromotetrahydro-2H-pyran in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-bromotetrahydro-2H-pyran, a valuable heterocyclic building block for drug discovery and development. This document outlines commercial suppliers, key chemical data, a representative synthetic protocol, and its potential applications in targeting critical signaling pathways.
Commercial Availability
This compound and its derivatives are available from a range of chemical suppliers. The table below summarizes key information from various vendors, offering researchers a starting point for sourcing this compound for their specific needs. Purity levels are typically high, making it suitable for sensitive synthetic applications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Physical Form |
| Sigma-Aldrich | This compound | 13047-01-3 | C5H9BrO | ≥98% | Liquid |
| Santa Cruz Biotechnology | This compound | 13047-01-3 | C5H9BrO | - | - |
| Ambeed, Inc. | This compound | 13047-01-3 | C5H9BrO | 98% | Liquid |
| Taarakesh Tech Private Limited | This compound-2-one | 55974-69-1 | C5H7BrO2 | - | Powder |
| Amadis Chemical | This compound-2-one | 55974-69-1 | C5H7O2Br | 97% | - |
Physicochemical and Spectroscopic Data
| Analytical Technique | Expected Data for this compound |
| ¹H NMR | Complex multiplets are expected in the regions of 1.5-2.5 ppm (ring protons) and 3.5-4.5 ppm (protons adjacent to the oxygen and bromine atoms). |
| ¹³C NMR | Resonances for the five carbon atoms of the tetrahydropyran ring are expected, with the carbon bearing the bromine atom shifted downfield. |
| Infrared (IR) | Characteristic C-O-C stretching vibrations for the ether linkage are expected around 1050-1150 cm⁻¹. C-Br stretching vibrations would appear in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M+ and M+2). |
Synthetic Methodology: A Representative Protocol
The synthesis of this compound can be achieved through various methods, often involving the bromination of a suitable precursor. The following is a representative experimental protocol adapted from the synthesis of similar brominated pyran derivatives.[1] This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one (A Precursor)
-
Materials: 5,6-dihydro-2H-pyran-2-one, Bromine, Methylene chloride, Triethylamine, Anhydrous sodium sulfate, Silica gel.
-
Procedure:
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a drying tube, dissolve 5,6-dihydro-2H-pyran-2-one (1.0 eq) in methylene chloride.
-
Charge the addition funnel with a solution of bromine (1.05 eq) in methylene chloride.
-
Add the bromine solution dropwise to the stirred solution of the pyranone over a period of 4 hours. An exothermic reaction may occur, and external cooling might be necessary.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add triethylamine (1.1 eq).
-
Transfer the reaction mixture to a separatory funnel and wash twice with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by flash chromatography on silica gel.
-
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a versatile intermediate for introducing this scaffold into target molecules, allowing for the exploration of chemical space and the optimization of drug-like properties.
One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway .[2][3][4][5][6] This pathway regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The morpholine ring is a common feature in many kinase inhibitors that target the PI3K/Akt/mTOR pathway. Research has shown that the 3,6-dihydro-2H-pyran (DHP) moiety can serve as an effective bioisosteric replacement for the morpholine group in mammalian target of rapamycin (mTOR) inhibitors.[7][8] This substitution has resulted in compounds with equivalent potency and selectivity against PI3K.[7][8] this compound provides a key starting material for the synthesis of such DHP-containing inhibitors. The bromine atom allows for facile derivatization through various coupling reactions, enabling the attachment of the pyran ring to the core scaffold of the inhibitor.
The logical workflow for utilizing this compound in the development of a kinase inhibitor is outlined below. It begins with the synthesis of a diverse library of pyran-containing compounds, followed by screening for inhibitory activity against the target kinase. Promising hits are then optimized for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery. Its utility as a precursor to dihydropyran-containing molecules makes it particularly relevant for the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a key therapeutic area in oncology. This technical guide provides researchers with the foundational information needed to source, synthesize, and strategically employ this valuable chemical entity in their drug development programs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs | Semantic Scholar [semanticscholar.org]
- 5. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Bromotetrahydro-2H-pyran from Dihydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromotetrahydro-2H-pyran is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tetrahydropyran (THP) ring is a common motif in many natural products, and the presence of a bromine atom at the 3-position provides a versatile handle for further functionalization through various coupling and substitution reactions. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 3,4-dihydro-2H-pyran.
The synthesis proceeds via an anti-Markovnikov hydrobromination reaction. In contrast to the electrophilic addition of hydrogen bromide (HBr), which would yield the 2-bromo isomer, the anti-Markovnikov addition is achieved through a free-radical chain mechanism. This mechanism is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means. The regioselectivity of this reaction is governed by the formation of the more stable carbon radical intermediate at the 2-position, which is stabilized by the adjacent oxygen atom, leading to the desired 3-bromo product.
Reaction Scheme
Experimental Protocol
This protocol details the synthesis of this compound via the free-radical addition of hydrogen bromide to 3,4-dihydro-2H-pyran.
Materials and Reagents:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 1.0 eq | Ensure purity, distill if necessary. |
| Hydrogen Bromide | HBr | 80.91 | 1.1 - 1.5 eq | Can be used as a solution in acetic acid or generated in situ. |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.05 - 0.1 eq | Radical initiator. Handle with care. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Solvent. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | For work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying. |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dihydro-2H-pyran (1.0 eq) and anhydrous diethyl ether. The flask should be under an inert atmosphere (nitrogen or argon).
-
Initiator Addition: Add the radical initiator, AIBN (0.05 - 0.1 eq), to the solution.
-
HBr Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of hydrogen bromide (1.1 - 1.5 eq) in acetic acid or introduce HBr gas. The addition should be done dropwise to control the reaction temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Signaling Pathways and Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Data Presentation
| Parameter | Value/Description |
| Product | This compound |
| Molecular Formula | C₅H₉BrO |
| Molar Mass | 165.03 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Typical Yield | 60-80% (estimated) |
| Purity (after purification) | >95% |
| Boiling Point | Not readily available |
| Storage | Store in a cool, dry place away from light |
Expected Spectroscopic Data:
-
¹H NMR: Protons adjacent to the bromine and oxygen atoms will show characteristic chemical shifts. The proton at C3 will be a multiplet, and the protons at C2 and C6 will be downfield due to the influence of the oxygen atom.
-
¹³C NMR: The carbon bearing the bromine atom (C3) will be significantly shifted, and the carbons adjacent to the oxygen (C2 and C6) will also show characteristic downfield shifts.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogen bromide is corrosive and toxic. Handle with extreme care.
-
AIBN is a potential explosion hazard upon heating or shock. Handle with care and store appropriately.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
Application Note: Diastereoselective Synthesis of 3-Bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of natural products and pharmaceuticals. The stereoselective functionalization of the THP ring is of paramount importance in medicinal chemistry and drug development, as the spatial arrangement of substituents significantly influences biological activity. This application note details a robust, two-step protocol for the diastereoselective synthesis of 3-bromotetrahydro-2H-pyran, a versatile building block for further synthetic elaborations.
The presented strategy involves the diastereoselective reduction of a commercially available precursor, tetrahydropyran-3-one, to establish a hydroxyl stereocenter, followed by a stereospecific bromination reaction. This approach allows for the controlled synthesis of either the cis- or trans-3-bromotetrahydro-2H-pyran diastereomer, depending on the choice of reagents and reaction conditions.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for diastereoselective synthesis of this compound.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Tetrahydropyran-3-one
This protocol describes the synthesis of cis- and trans-3-hydroxytetrahydro-2H-pyran via diastereoselective reduction of tetrahydropyran-3-one.
Materials:
-
Tetrahydropyran-3-one
-
Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®)
-
Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydropyran-3-one (1.0 eq).
-
Solvent Addition: Dissolve the starting material in the appropriate anhydrous solvent (Methanol for NaBH₄, THF for L-Selectride®).
-
Cooling: Cool the reaction mixture to the specified temperature in an ice bath (-78 °C for L-Selectride®).
-
Reducing Agent Addition:
-
For cis-3-hydroxytetrahydro-2H-pyran (axial attack): Slowly add a solution of L-Selectride® (1.1 eq) in THF to the cooled reaction mixture.
-
For trans-3-hydroxytetrahydro-2H-pyran (equatorial attack): Slowly add sodium borohydride (1.1 eq) to the cooled reaction mixture.
-
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomer of 3-hydroxytetrahydro-2H-pyran.
Protocol 2: Stereospecific Bromination of 3-Hydroxytetrahydro-2H-pyran
This protocol outlines the conversion of the prepared 3-hydroxytetrahydro-2H-pyran to this compound via an Appel-type reaction, which proceeds with inversion of stereochemistry.
Materials:
-
cis- or trans-3-Hydroxytetrahydro-2H-pyran
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting alcohol (1.0 eq) and carbon tetrabromide (1.2 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add triphenylphosphine (1.2 eq) portion-wise to the cooled and stirring solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired diastereomer of this compound.
Data Presentation
The following table summarizes the expected (hypothetical) quantitative data for the diastereoselective synthesis of this compound based on the described protocols.
| Step | Starting Material | Reagents | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1a | Tetrahydropyran-3-one | L-Selectride® | cis-3-Hydroxytetrahydro-2H-pyran | >95:5 | 85-95 |
| 1b | Tetrahydropyran-3-one | NaBH₄ | trans-3-Hydroxytetrahydro-2H-pyran | ~80:20 | 80-90 |
| 2a | cis-3-Hydroxytetrahydro-2H-pyran | CBr₄, PPh₃ | trans-3-Bromotetrahydro-2H-pyran | >95:5 | 70-85 |
| 2b | trans-3-Hydroxytetrahydro-2H-pyran | CBr₄, PPh₃ | cis-3-Bromotetrahydro-2H-pyran | ~80:20 | 70-85 |
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The protocols described in this application note provide a reliable and diastereoselective route to this compound. The choice of reducing agent in the initial step dictates the stereochemical outcome of the final product. This synthetic strategy offers a valuable tool for researchers in the fields of organic synthesis and medicinal chemistry, enabling the generation of stereochemically defined building blocks for the development of novel chemical entities. Careful execution of the experimental procedures and purification steps is crucial for obtaining high yields and diastereoselectivity.
The Strategic Utility of 3-Bromotetrahydro-2H-pyran in Complex Molecule Synthesis: Application Notes and Protocols
Introduction: The Tetrahydropyran Moiety and the Versatility of a Brominated Intermediate
The tetrahydropyran (THP) ring is a privileged scaffold in a vast array of biologically active natural products, particularly those of marine origin.[1][2][3] Its presence is crucial for the conformational rigidity and binding affinity of numerous complex molecules, including polyether toxins and macrolides. The efficient and stereocontrolled construction of substituted THP rings is, therefore, a central challenge in total synthesis.[4] 3-Bromotetrahydro-2H-pyran emerges as a valuable and versatile building block in this context. As a cyclic alkyl bromide, it offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the introduction of diverse substituents at the C3 position. This guide provides an in-depth exploration of the strategic application of this compound as an intermediate in total synthesis, complete with detailed protocols and mechanistic insights.
Core Properties and Reactivity Profile
This compound (C₅H₉BrO) is a colorless liquid at room temperature.[5] Its reactivity is primarily dictated by the C-Br bond, which is susceptible to nucleophilic attack. The key transformations involving this intermediate can be broadly categorized as nucleophilic substitutions and coupling reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₉BrO | [5] |
| Molecular Weight | 165.03 g/mol | [5] |
| Physical Form | Liquid | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
| Key Reactive Site | C3-Br bond | General Chemical Principles |
Nucleophilic Substitution Reactions
The bromine atom at the C3 position can be displaced by a wide range of nucleophiles in an Sₙ2-type reaction.[6] The stereochemical outcome of this reaction is inversion of configuration at the C3 center, a crucial aspect for the stereocontrolled synthesis of complex targets. Common nucleophiles include alkoxides, thiolates, azides, and carbanions. The choice of solvent is critical, with polar aprotic solvents like DMSO or DMF generally favoring Sₙ2 reactions.[7]
Coupling Reactions
This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, providing access to more complex and functionalized tetrahydropyran derivatives.
-
Grignard and Organolithium Reagents: Reactions with Grignard[8][9] and organolithium reagents[10][11][12] can introduce alkyl, aryl, and vinyl groups at the C3 position. These reactions often proceed with good yields, though careful control of temperature and stoichiometry is necessary to avoid side reactions.
-
Organocuprates (Gilman Reagents): Organocuprates are softer nucleophiles compared to Grignard and organolithium reagents and are particularly effective for the coupling with alkyl halides.[13][14][15] They often provide cleaner reactions with higher yields, especially with sensitive substrates.
-
Palladium- and Nickel-Catalyzed Couplings: Modern cross-coupling methodologies, such as Suzuki, Negishi, and Kumada reactions, can be adapted for use with alkyl bromides.[16][17] These reactions offer a broad substrate scope and high functional group tolerance.
Strategic Application in the Synthesis of a Marine Natural Product Core
To illustrate the synthetic utility of this compound, we present a detailed protocol for a key transformation in the hypothetical synthesis of a core structure found in many marine polyether toxins.[18][19] This protocol focuses on a stereoselective organocuprate coupling to install a side chain at the C3 position, a common structural motif in these natural products.
Workflow for the Synthesis of a Substituted Tetrahydropyran Intermediate
Caption: Workflow for the synthesis of a 3-substituted tetrahydropyran.
Detailed Experimental Protocol: Stereoselective Organocuprate Coupling
This protocol describes the preparation of a lithium dialkylcuprate reagent and its subsequent reaction with this compound to yield the corresponding 3-alkyl-tetrahydro-2H-pyran.
Materials:
-
n-Butyllithium (2.5 M in hexanes)
-
Copper(I) iodide (CuI)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Schlenk line or inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
Procedure:
Part A: Preparation of Lithium Dibutylcuprate
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add copper(I) iodide (1.05 g, 5.5 mmol).
-
Add anhydrous THF (20 mL) and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via syringe over 10 minutes. The solution will change color, typically to a dark, homogeneous solution, indicating the formation of the Gilman reagent.
-
Stir the solution at -78 °C for 30 minutes.
Part B: Coupling Reaction
-
To the freshly prepared lithium dibutylcuprate solution at -78 °C, add a solution of this compound (0.825 g, 5.0 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 12 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes/ethyl acetate) to afford the desired 3-butyl-tetrahydro-2H-pyran.
Expected Yield: 70-85%
Mechanistic Rationale for Stereoselectivity
The reaction of organocuprates with alkyl halides is generally considered to proceed via an Sₙ2-like mechanism.[15] This implies that the nucleophilic attack of the cuprate occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry at the C3 position. If a stereochemically pure enantiomer of this compound is used as the starting material, the product will be formed with high enantiomeric excess.
Caption: Simplified mechanism of organocuprate substitution.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete formation of the organocuprate. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated organolithium reagent. |
| Decomposition of the organocuprate. | Maintain the reaction temperature at or below -78 °C during the formation and initial coupling steps. | |
| Side reactions (e.g., elimination). | Use a less basic organometallic reagent, such as an organocuprate, instead of Grignard or organolithium reagents. | |
| Formation of Homocoupled Byproducts | Presence of oxygen. | Degas solvents and ensure a positive pressure of inert gas throughout the reaction. |
Conclusion: A Gateway to Molecular Complexity
This compound serves as a highly effective and versatile intermediate in the total synthesis of complex natural products. Its ability to undergo a variety of stereoselective nucleophilic substitution and coupling reactions allows for the controlled introduction of diverse functionalities at the C3 position of the tetrahydropyran ring. The protocol detailed herein for organocuprate coupling is a representative example of how this building block can be strategically employed to construct key fragments of intricate molecular architectures. A thorough understanding of its reactivity and the careful execution of established protocols will undoubtedly continue to facilitate the synthesis of novel and biologically significant molecules.
References
- 1. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. This compound | 13047-01-3 [sigmaaldrich.com]
- 6. Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations [organic-chemistry.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 14. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00010E [pubs.rsc.org]
- 17. repo.uni-hannover.de [repo.uni-hannover.de]
- 18. Tetrahydropyran formation by rearrangement of an epoxy ester: a model for the biosynthesis of marine polyether toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. repository.library.noaa.gov [repository.library.noaa.gov]
Application Notes and Protocols for the Suzuki Coupling of 3-Bromotetrahydro-2H-pyran and Analogous Saturated Cyclic Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its application in pharmaceutical and drug discovery is widespread, facilitating the synthesis of complex molecular architectures. This document provides detailed application notes and protocols for the use of 3-bromotetrahydro-2H-pyran and analogous saturated cyclic bromoalkanes in Suzuki coupling reactions. While direct literature examples for this compound are scarce, this guide leverages established protocols for structurally similar unactivated secondary alkyl bromides to provide a robust starting point for reaction development. The coupling of sp³-hybridized alkyl halides, particularly secondary systems, presents unique challenges such as slower oxidative addition and potential for β-hydride elimination.[2] Therefore, specialized catalytic systems are often required.
Core Concepts and Reaction Mechanism
The Suzuki coupling reaction involves a palladium or nickel catalyst to couple an organoboron reagent with an organic halide.[1] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. For unactivated secondary alkyl halides, the oxidative addition step is often rate-limiting. The choice of catalyst, ligand, and base is critical to overcome this barrier and facilitate an efficient reaction.
References
Application Notes and Protocols for the Grignard Reaction with 3-Bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its versatility and broad applicability. The reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most commonly a carbonyl group. This application note provides a detailed protocol for the preparation of the Grignard reagent from 3-bromotetrahydro-2H-pyran and its subsequent reaction with various electrophiles. Tetrahydropyran moieties are prevalent in numerous natural products and pharmacologically active compounds, making this protocol particularly relevant for drug discovery and development.
Data Presentation
The following table summarizes the reaction of tetrahydro-2H-pyran-3-ylmagnesium bromide with a selection of electrophiles, providing key reaction parameters and corresponding product yields.
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Formaldehyde | (Tetrahydro-2H-pyran-3-yl)methanol | THF, rt, 4h | ~91% |
| Benzaldehyde | Phenyl(tetrahydro-2H-pyran-3-yl)methanol | Diethyl ether, 0°C to rt, 2h | 85-95% (estimated)[1] |
| Acetone | 2-Methyl-1-(tetrahydro-2H-pyran-3-yl)propan-2-ol | Diethyl ether, 0°C to rt, 2h | 75-85% (estimated)[1] |
| Cyclohexanone | 1-(Tetrahydro-2H-pyran-3-yl)cyclohexan-1-ol | Diethyl ether, 0°C to rt, 2h | 80-90% (estimated)[1] |
Note: Yields for benzaldehyde, acetone, and cyclohexanone are estimated based on typical yields for similar Grignard reactions.[1] Specific experimental data for these reactions with this compound were not found in the searched literature.
Experimental Protocols
Protocol 1: Preparation of Tetrahydro-2H-pyran-3-ylmagnesium Bromide
This protocol details the in situ preparation of tetrahydro-2H-pyran-3-ylmagnesium bromide from this compound.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (one small crystal)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine acts as an activating agent for the magnesium surface.[1]
-
Initiation: Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings. Prepare a solution of this compound in the anhydrous solvent in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to gently reflux.[1] Gentle warming with a heat gun may be necessary to initiate the reaction.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray, cloudy solution is the tetrahydro-2H-pyran-3-ylmagnesium bromide, ready for the next step.
Protocol 2: Reaction of Tetrahydro-2H-pyran-3-ylmagnesium Bromide with an Electrophile (General Procedure)
This protocol describes the general procedure for the reaction of the prepared Grignard reagent with a carbonyl compound.
Materials:
-
Solution of tetrahydro-2H-pyran-3-ylmagnesium bromide in diethyl ether or THF (from Protocol 1)
-
Electrophile (e.g., aldehyde or ketone) (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Addition of Electrophile: Prepare a solution of the electrophile (e.g., benzaldehyde, acetone, or cyclohexanone) in anhydrous diethyl ether or THF.[1] Cool the Grignard reagent solution to 0 °C using an ice-water bath. Add the electrophile solution dropwise to the stirred Grignard reagent.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture again in an ice-water bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether.[1] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or distillation.
Visualizations
Caption: Experimental workflow for the Grignard reaction of this compound.
Caption: Signaling pathway of the Grignard reaction.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 3-bromotetrahydro-2H-pyran, a valuable building block in medicinal chemistry and organic synthesis. The document details the expected stereochemical outcomes, provides representative experimental protocols, and summarizes key quantitative data for various nucleophiles.
Introduction to Nucleophilic Substitution on this compound
Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile, an electron-rich species, displaces a leaving group on a substrate.[1][2] In the context of this compound, the bromine atom serves as a good leaving group, allowing for the introduction of a wide range of functional groups at the C3 position of the tetrahydropyran ring.
The primary mechanism for these reactions is the bimolecular nucleophilic substitution (SN2) pathway. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine.[3][4] A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center.[3][5] Therefore, if the starting this compound is a single enantiomer, the product will be formed with the opposite stereoconfiguration.
Summary of Quantitative Data
The following table summarizes the expected yields for various nucleophilic substitution reactions on this compound based on analogous reactions and general principles of SN2 reactivity. It is important to note that actual yields may vary depending on the specific reaction conditions and the stereochemistry of the starting material.
| Nucleophile | Reagent Example | Product | Typical Solvent(s) | Expected Yield (%) |
| Azide | Sodium Azide (NaN₃) | 3-Azidotetrahydro-2H-pyran | DMF, DMSO | 85-95 |
| Hydroxide | Sodium Hydroxide (NaOH) | Tetrahydro-2H-pyran-3-ol | Water, THF/Water | 70-85 |
| Alkoxide | Sodium Ethoxide (NaOEt) | 3-Ethoxytetrahydro-2H-pyran | Ethanol, THF | 80-90 |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)tetrahydro-2H-pyran | DMF, Ethanol | 90-98 |
| Cyanide | Sodium Cyanide (NaCN) | Tetrahydro-2H-pyran-3-carbonitrile | DMSO, DMF | 75-90 |
| Amine | Ammonia (NH₃) | 3-Aminotetrahydro-2H-pyran | Ethanol | 60-75 |
Reaction Mechanisms and Stereochemistry
The nucleophilic substitution reactions of this compound predominantly proceed via an SN2 mechanism. This concerted process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond.
References
- 1. youtube.com [youtube.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 5. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
Synthesis of 3-Substituted Tetrahydropyrans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and pharmaceutically active compounds. The stereoselective synthesis of substituted THPs, particularly those with substituents at the 3-position, is a critical challenge in modern organic synthesis and drug discovery. This document provides an overview of key synthetic strategies, detailed experimental protocols for selected methods, and quantitative data to aid in method selection and application.
Key Synthetic Strategies
The construction of the 3-substituted tetrahydropyran ring can be achieved through several powerful synthetic methodologies. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the nature of the available starting materials. Key strategies include:
-
Prins Cyclization: A versatile and widely used method involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. This reaction forms a C-C and a C-O bond in a single step, often with high stereocontrol.[1][2]
-
Intramolecular Oxa-Michael Reaction: A powerful strategy for the formation of the THP ring, especially in asymmetric synthesis.[3] Chiral catalysts can be employed to achieve high enantioselectivity.
-
Hetero-Diels-Alder Cycloaddition: This cycloaddition reaction, particularly with Danishefsky's diene, provides efficient access to 2,6-disubstituted tetrahydropyran-4-one derivatives, which can be further functionalized.[4]
-
Intramolecular Hydroalkoxylation of Alkenols: The cyclization of δ-hydroxy alkenes, often promoted by acid or metal catalysts, offers a direct route to the tetrahydropyran core.[5]
-
Organocatalytic Cascade Reactions: Multi-component reactions catalyzed by small organic molecules can provide rapid access to highly functionalized and enantioenriched tetrahydropyrans.[6][7]
-
Intramolecular Epoxide Ring Opening: The ring-opening of 4,5-epoxy alcohols by the internal hydroxyl group is a reliable method for forming the THP ring, with stereochemical outcomes often dictated by the epoxide geometry.[8]
Experimental Protocols and Data
This section provides detailed experimental protocols for selected key methodologies, along with tabulated quantitative data for easy comparison of yields and selectivities.
Diastereoselective Prins Cyclization for 2,3,4-Trisubstituted Tetrahydropyrans
The Prins cyclization is a powerful tool for the stereoselective synthesis of polysubstituted tetrahydropyrans. The use of Lewis acids like indium trichloride can promote the cyclization of homoallylic alcohols with aldehydes to afford products with excellent diastereoselectivity.[9][10] The stereochemical outcome is often dependent on the geometry of the starting homoallylic alcohol.[9][10]
Experimental Protocol: InCl₃-Mediated Diastereoselective Prins Cyclization [9][10]
-
To a solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂ or THF, 10 mL) at room temperature is added indium(III) chloride (InCl₃, 0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for the time indicated in the table below (typically 1-24 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL) and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted tetrahydropyran.
Table 1: Diastereoselective Prins Cyclization of Homoallylic Alcohols and Aldehydes
| Entry | Homoallylic Alcohol | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | trans-4-Penten-2-ol | Benzaldehyde | (2R,3S,4R)-2-Phenyl-3,4-dimethyltetrahydropyran | 85 | >99:1 |
| 2 | cis-4-Penten-2-ol | Benzaldehyde | (2R,3R,4R)-2-Phenyl-3,4-dimethyltetrahydropyran | 82 | >99:1 |
| 3 | trans-4-Penten-2-ol | Isobutyraldehyde | (2R,3S,4R)-2-Isopropyl-3,4-dimethyltetrahydropyran | 78 | >99:1 |
Data synthesized from principles described in cited literature.[9][10]
Reaction Workflow: Prins Cyclization
Caption: General workflow for the InCl₃-mediated Prins cyclization.
Asymmetric Organocatalytic Michael/Henry/Ketalization Cascade
This powerful one-pot, three-component reaction provides access to highly functionalized, enantioenriched tetrahydropyrans bearing multiple stereocenters.[6] A chiral squaramide catalyst is employed to control the stereochemical outcome of the initial Michael addition.
Experimental Protocol: Organocatalytic Cascade for Polysubstituted Tetrahydropyrans [6]
-
To a solution of the β-ketoester (0.25 mmol) and the nitroalkene (0.3 mmol) in a suitable solvent (e.g., toluene, 0.5 mL) at the specified temperature (e.g., -20 °C) is added the chiral squaramide catalyst (0.025 mmol, 10 mol%).
-
The reaction mixture is stirred for the time indicated in the table below (typically 24-72 hours).
-
An ynal (0.375 mmol) is then added to the reaction mixture, and stirring is continued for an additional period (typically 24 hours).
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired highly substituted tetrahydropyran.
Table 2: Asymmetric Organocatalytic Synthesis of Tetrahydropyrans
| Entry | β-Ketoester | Nitroalkene | Ynal | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl acetoacetate | β-Nitrostyrene | Phenylpropiolaldehyde | Highly substituted tetrahydropyran | 80 | >20:1 | 99 |
| 2 | Methyl acetoacetate | β-Nitrostyrene | Phenylpropiolaldehyde | Highly substituted tetrahydropyran | 75 | >20:1 | 98 |
| 3 | Ethyl benzoylacetate | β-Nitrostyrene | Phenylpropiolaldehyde | Highly substituted tetrahydropyran | 65 | >20:1 | 95 |
Data synthesized from principles described in cited literature.[6]
Reaction Mechanism: Organocatalytic Cascade
Caption: Simplified mechanism of the organocatalytic cascade reaction.
Intramolecular Hydroxyalkoxylation of Silylated Alkenols
Acid-catalyzed cyclization of δ-hydroxy vinylsilanes provides a stereoselective route to 3-substituted tetrahydropyrans. The silicon group in the product offers a handle for further synthetic transformations.[5][11] The stereoselectivity of the cyclization is influenced by the reaction temperature.[11]
Experimental Protocol: Acid-Mediated Cyclization of a δ-Hydroxy Vinylsilane [5]
-
To a solution of the δ-hydroxy vinylsilane (0.5 mmol) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) at the desired temperature (e.g., 0 °C to room temperature) is added a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 mmol, 10 mol%).
-
The reaction mixture is stirred and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (5 mL).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the silylated 3-substituted tetrahydropyran.
Table 3: Stereoselective Synthesis of Tetrahydropyrans via Hydroxyalkoxylation
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (E)-5-(Trimethylsilyl)hex-4-en-1-ol | cis-3-Methyl-2-(trimethylsilylmethyl)tetrahydropyran | 85 | >95:5 |
| 2 | (Z)-5-(Trimethylsilyl)hex-4-en-1-ol | trans-3-Methyl-2-(trimethylsilylmethyl)tetrahydropyran | 82 | >95:5 |
| 3 | (E)-1-Phenyl-5-(trimethylsilyl)pent-4-en-1-ol | cis-2-Phenyl-3-(trimethylsilylmethyl)tetrahydropyran | 78 | 90:10 |
Data synthesized from principles described in cited literature.[5][11]
Logical Relationship: Stereochemical Outcome
Caption: Relationship between alkene geometry and product stereochemistry.
Conclusion
The synthesis of 3-substituted tetrahydropyrans is a rich and evolving field of research. The methods presented here represent a selection of robust and versatile strategies that are widely applicable in academic and industrial research. The choice of a particular method will be guided by the specific synthetic target, desired stereochemistry, and available resources. The provided protocols and data serve as a practical guide for the implementation of these powerful synthetic transformations. Further exploration of the cited literature is encouraged for a deeper understanding of the scope and limitations of each method.
References
- 1. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues [mdpi.com]
- 6. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations [organic-chemistry.org]
- 10. Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: 3-Bromotetrahydro-2H-pyran in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromotetrahydro-2H-pyran is a versatile heterocyclic building block of significant interest in pharmaceutical synthesis. The tetrahydropyran (THP) ring is a privileged scaffold found in numerous biologically active compounds and approved drugs. The presence of a bromine atom at the 3-position provides a reactive handle for introducing the THP moiety into a target molecule, typically through nucleophilic substitution reactions. This allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. While direct utilization of this compound in the synthesis of a specific, named pharmaceutical is not extensively documented in publicly available literature, its utility as a synthetic intermediate is evident from the reactivity of related 3-halotetrahydropyrans. This document provides an overview of its synthetic applications, key reactions, and detailed experimental protocols for related compounds, offering a guide for its potential use in drug discovery and development.
Physicochemical Properties and Reactivity
This compound is a cyclic ether with a bromine substituent that activates the adjacent carbon for nucleophilic attack. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 13047-01-3 |
| Molecular Formula | C5H9BrO |
| Molecular Weight | 165.03 g/mol |
| Appearance | Liquid |
| Storage Temperature | 2-8°C, Sealed in dry conditions[1] |
The primary mode of reactivity for this compound involves the displacement of the bromide ion by a nucleophile. This reaction is a classical SN2 type substitution, leading to the formation of a new carbon-nucleophile bond and introducing the tetrahydropyran-3-yl scaffold into the product.
Key Synthetic Applications
The tetrahydropyran ring is a common structural motif in a variety of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. The introduction of a THP group can influence a molecule's polarity, lipophilicity, and metabolic stability, thereby improving its drug-like properties. This compound serves as a key reagent for incorporating this valuable scaffold.
Nucleophilic Substitution Reactions
The most prominent application of this compound is in nucleophilic substitution reactions. A wide range of nucleophiles can be employed to displace the bromide, leading to a diverse array of 3-substituted tetrahydropyran derivatives.
General Reaction Scheme:
References
Application Note: Purification of 3-Bromotetrahydro-2H-pyran by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromotetrahydro-2H-pyran is a valuable heterocyclic intermediate in organic synthesis, frequently used in the development of pharmaceutical compounds and other complex molecules. Synthesized crude products often contain unreacted starting materials, by-products such as di-brominated species, and other polar impurities. Achieving high purity is critical for subsequent reaction steps and final product integrity. This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography, a widely used and effective technique for separating moderately polar organic compounds.[1][2][3]
Principle of Separation
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] In this normal-phase application, a polar stationary phase (silica gel) is used.[4] Compounds in the mixture are introduced to the column and eluted with a less polar mobile phase (eluent).[4] Less polar compounds have a weaker affinity for the stationary phase and travel through the column more quickly, while more polar compounds are retained longer.[5] By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation between the target compound and its impurities can be achieved.
Experimental Protocol
This protocol outlines the necessary steps for the efficient purification of this compound.
1. Materials and Equipment
-
Stationary Phase: Flash silica gel (230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl Acetate (ACS grade)
-
Crude Sample: Crude this compound dissolved in a minimal amount of dichloromethane or the initial mobile phase
-
Glassware: Chromatography column, round-bottom flasks, fraction collection tubes/vials, separatory funnel
-
Apparatus: Fume hood, rotary evaporator, TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm)
-
Other: Glass wool or cotton, sand (optional), long-stemmed funnel
2. Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This allows for the effective separation of the desired product from impurities.
-
Prepare several eluent systems with varying ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 15:85, 20:80).
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture onto a TLC plate. It is also good practice to spot the starting material if available for comparison.
-
Develop the TLC plates in separate chambers containing the different eluent systems.
-
Visualize the plates under a UV lamp and/or by staining (e.g., potassium permanganate stain).
-
The ideal solvent system should provide a retardation factor (Rf) of approximately 0.3-0.4 for the target compound, with clear separation from other spots.[6]
3. Column Preparation (Slurry Packing Method)
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). The amount of silica should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column using a funnel. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The solvent level should always be kept above the top of the silica bed to prevent cracking.
-
Once the silica has settled, add a thin protective layer of sand on top.
4. Sample Loading
-
Dissolve the crude this compound in the minimum possible volume of the initial mobile phase or a more volatile solvent like dichloromethane.
-
Carefully add the dissolved sample solution to the top of the silica bed using a pipette, ensuring the surface is not disturbed.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand layer.
-
Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure the entire sample is adsorbed. Repeat this step once more.
5. Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Begin elution by opening the stopcock, applying gentle air pressure if necessary to achieve a steady flow rate (flash chromatography).[7]
-
Collect the eluent in sequentially numbered fractions. The size of the fractions depends on the column size.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, after several column volumes of 5% ethyl acetate, the composition can be changed to 10%, then 15% to elute the more retained compounds.
6. Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate for direct comparison.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR spectroscopy.
Data Presentation
The following table summarizes the typical parameters for the purification of this compound. Note that optimal conditions should be determined empirically starting with TLC analysis.
| Parameter | Recommended Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%) |
| Sample Loading | ~1g crude per 50-100g silica gel |
| Typical Rf (Product) | ~0.35 in 15% Ethyl Acetate / 85% Hexane |
| Typical Rf (Less Polar Impurity) | > 0.50 in 15% Ethyl Acetate / 85% Hexane |
| Typical Rf (More Polar Impurity) | < 0.20 in 15% Ethyl Acetate / 85% Hexane |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromotetrahydro-2H-pyran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-bromotetrahydro-2H-pyran, particularly in addressing issues of low yield.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving common issues.
| Problem ID | Observed Problem | Potential Cause | Suggested Solution |
| LY-01 | Low or no conversion of starting material (3,4-dihydro-2H-pyran). | Inactive brominating agent. | Use a fresh bottle of the brominating agent (e.g., N-bromosuccinimide) or test the activity of the current batch. Ensure proper storage conditions to prevent degradation. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Some bromination reactions may require gentle heating to initiate. | ||
| Presence of inhibitors. | Ensure all glassware is clean and free of contaminants. Use freshly distilled solvents to remove any potential inhibitors. | ||
| LY-02 | Formation of multiple products observed on TLC/GC analysis. | Over-bromination leading to dibrominated or other polybrominated byproducts. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise or as a solution over a period to maintain a low concentration in the reaction mixture. |
| Radical side reactions. | Conduct the reaction in the dark or use a radical inhibitor if a free-radical mechanism is suspected to be causing side products. | ||
| Isomerization of the desired product. | Control the reaction temperature and time. Prolonged reaction times or high temperatures can sometimes lead to the formation of more stable isomers. | ||
| LY-03 | Product loss during work-up and purification. | Hydrolysis of the product during aqueous work-up. | Minimize contact with water. Use brine to wash the organic layer and dry it thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. |
| Decomposition of the product on silica gel during column chromatography. | Deactivate the silica gel by adding a small percentage of a neutral or slightly basic solvent (e.g., triethylamine) to the eluent system. Alternatively, consider other purification methods like distillation under reduced pressure if the product is thermally stable. | ||
| Volatility of the product. | Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature to avoid loss of the product. | ||
| LY-04 | Inconsistent yields between batches. | Variability in reagent quality. | Use reagents from the same batch for a series of experiments. If a new batch is used, it is advisable to re-optimize the reaction conditions. |
| Moisture in the reaction. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 3,4-dihydro-2H-pyran. The reaction involves the electrophilic addition of bromine across the double bond.
Q2: Which brominating agents are suitable for this synthesis?
A2: Several brominating agents can be used, with N-bromosuccinimide (NBS) being a popular choice due to its ease of handling compared to liquid bromine. Other reagents include bromine (Br₂) itself, typically dissolved in a suitable solvent.
Q3: What are the typical solvents used for this reaction?
A3: Inert solvents that do not react with the brominating agent are preferred. Common choices include carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), and acetonitrile (CH₃CN).
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A spot test with an appropriate stain (e.g., potassium permanganate) can help visualize the disappearance of the starting alkene.
Q5: What are the potential side products in this synthesis?
A5: The primary side products can include dibrominated tetrahydropyrans, which arise from over-bromination. Depending on the reaction conditions, rearrangement products or products from reaction with the solvent might also be observed.
Q6: My final product appears to be unstable. How should I store it?
A6: this compound can be sensitive to moisture and light. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon), at a low temperature (refrigerated), and in a light-protected container.
Quantitative Data Summary
The yield of this compound is highly dependent on the specific reaction conditions and the scale of the synthesis. The following table provides a general comparison of expected yields based on the choice of brominating agent.
| Brominating Agent | Typical Reaction Conditions | Reported Yield Range (%) | Key Considerations |
| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄), radical initiator (e.g., AIBN) or light, reflux. | 60-80 | Easier to handle, reaction initiation is crucial. |
| Bromine (Br₂) | Inert solvent (e.g., CH₂Cl₂), low temperature (e.g., 0 °C to rt). | 70-90 | Highly corrosive and toxic, requires careful handling. Addition rate is critical to avoid over-bromination. |
Note: The yields presented are estimates based on analogous reactions and may vary depending on the specific experimental setup and optimization.
Experimental Protocols
Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is a representative procedure and may require optimization.
Materials:
-
3,4-Dihydro-2H-pyran
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄), anhydrous
-
AIBN (Azobisisobutyronitrile) or a UV lamp
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydro-2H-pyran (1.0 eq).
-
Dissolve the starting material in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of carbon tetrachloride.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Key Reaction Pathway
The following diagram illustrates the general reaction for the synthesis of this compound.
Caption: General synthesis of this compound.
Technical Support Center: Bromination of Tetrahydropyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of tetrahydropyran. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the radical bromination of tetrahydropyran?
The primary product of the radical bromination of tetrahydropyran is 2-bromotetrahydropyran. The reaction typically proceeds via a free radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the α-position). This is due to the stabilizing effect of the adjacent oxygen atom on the resulting radical intermediate.
Q2: What are the most common reagents used for the bromination of tetrahydropyran?
N-Bromosuccinimide (NBS) is the most commonly used reagent for the selective α-bromination of ethers like tetrahydropyran. It serves as a source of bromine radicals in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or upon photochemical initiation (e.g., UV light). Using NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to minimize side reactions.
Q3: What is the white solid that precipitates during my reaction with NBS?
The white solid that precipitates during the reaction is succinimide, a byproduct of N-bromosuccinimide. Its precipitation can be an indicator that the reaction is proceeding. Due to its low solubility in many non-polar organic solvents like carbon tetrachloride or cyclohexane, it can often be removed by filtration during the work-up.
Q4: Can over-bromination occur, and what are the likely products?
Yes, over-bromination can occur, leading to the formation of dibrominated tetrahydropyran derivatives. The most likely product of over-bromination is 2,3-dibromotetrahydropyran, although the formation of other isomers is possible depending on the reaction conditions. Using an excess of the brominating agent or prolonged reaction times can increase the likelihood of over-bromination.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive radical initiator. | Use a fresh batch of AIBN or BPO. Ensure the initiator is stored correctly. |
| Insufficient initiation. | If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity. For thermal initiation, ensure the reaction temperature is adequate for the chosen initiator (e.g., AIBN decomposition is typically initiated around 70-80 °C). | |
| Presence of radical inhibitors. | Ensure all glassware is clean and free of contaminants. Use freshly distilled tetrahydropyran and high-purity solvents to remove any potential inhibitors. | |
| Formation of Multiple Products (Low Selectivity) | High concentration of bromine. | Use N-bromosuccinimide (NBS) to maintain a low concentration of Br₂. Add the NBS portion-wise to the reaction mixture. |
| High reaction temperature. | Lower the reaction temperature. While higher temperatures increase the reaction rate, they can decrease selectivity. | |
| Incorrect solvent. | Use a non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Protic or polar solvents can lead to different reaction pathways. | |
| Significant Formation of Over-brominated Products | Excess of brominating agent. | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS. |
| Prolonged reaction time. | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. | |
| Formation of Ring-Opened or Oxidized Byproducts | Presence of water or other nucleophiles. | Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and glassware. |
| Oxidative side reactions of NBS. | Use freshly recrystallized NBS. Older batches of NBS can contain impurities that may lead to undesired oxidation. | |
| Difficulty in Removing Succinimide Byproduct | Inappropriate work-up procedure. | After the reaction, cool the mixture and filter to remove the bulk of the precipitated succinimide. The remaining soluble succinimide can be removed by washing the organic layer with water or an aqueous basic solution during extraction. |
Experimental Protocols
Radical Bromination of Tetrahydropyran with NBS
This protocol describes a general procedure for the synthesis of 2-bromotetrahydropyran.
Materials:
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Tetrahydropyran (THP)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous carbon tetrachloride (CCl₄) or cyclohexane
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Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrahydropyran (1.0 eq) and anhydrous carbon tetrachloride.
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Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the flask.
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Heat the reaction mixture to reflux (for CCl₄, approx. 77°C) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
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Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
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Filter the reaction mixture to remove the precipitated succinimide.
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Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude 2-bromotetrahydropyran can be purified by vacuum distillation.
Data Presentation
The following table summarizes the expected products and byproducts in the bromination of tetrahydropyran. The yields are representative and can vary significantly based on the specific reaction conditions.
| Compound | Structure | Typical Yield (%) | Factors Favoring Formation |
| 2-Bromotetrahydropyran | 2-bromotetrahydro-2H-pyran | 60-80 | Use of NBS, radical initiator, non-polar solvent, and controlled stoichiometry. |
| 2,3-Dibromotetrahydropyran | 2,3-dibromotetrahydro-2H-pyran | 5-20 | Excess NBS, prolonged reaction time. |
| Succinimide | succinimide | Byproduct | Use of NBS as the brominating agent. |
| Ring-opened products | e.g., 4-bromobutanal | < 5 | High temperatures, presence of impurities or water. |
Visualizations
Caption: Reaction pathway for the bromination of tetrahydropyran.
Caption: Troubleshooting workflow for bromination of tetrahydropyran.
Technical Support Center: Reactions of 3-Bromotetrahydro-2H-Pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromotetrahydro-2H-pyran. The information is designed to help identify potential byproducts and troubleshoot common issues encountered during chemical reactions involving this versatile reagent.
Troubleshooting Guides
Issue: Low yield of the desired substitution product and formation of unknown impurities.
Question: I am performing a nucleophilic substitution reaction on this compound, but I'm observing a low yield of my target molecule along with several unexpected peaks in my GC-MS analysis. What are the likely byproducts, and how can I minimize their formation?
Answer:
Low yields in nucleophilic substitution reactions with this compound are often due to competing elimination reactions. The common byproducts to consider are:
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Elimination Products: The most common byproducts are the isomeric alkenes, 3,4-dihydro-2H-pyran and 5,6-dihydro-2H-pyran, formed through E1 or E2 elimination pathways.
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Hydrolysis Product: If there is residual water in your reaction mixture, this compound can hydrolyze to form tetrahydro-2H-pyran-3-ol.
Troubleshooting Steps:
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Choice of Base/Nucleophile: Strong, bulky bases favor elimination. If substitution is desired, use a less sterically hindered and less basic nucleophile. For example, when using an alkoxide, sodium methoxide is more likely to give the substitution product than potassium tert-butoxide.
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Reaction Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature may increase the yield of the substitution product.
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Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMSO or DMF can favor SN2 reactions.
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of the hydrolysis byproduct, tetrahydro-2H-pyran-3-ol.
Issue: My Grignard reaction with this compound is sluggish, and the main product appears to be a dimer.
Question: I am attempting to form a Grignard reagent from this compound, but the reaction is difficult to initiate, and I am isolating a significant amount of a high-molecular-weight byproduct. What is happening?
Answer:
The primary issue is likely the formation of a Wurtz coupling product.
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Wurtz Coupling Byproduct: Grignard reagent formation can sometimes be slow to initiate. During this induction period, the unreacted alkyl halide can couple with the small amount of Grignard reagent that has formed, leading to a dimer. In this case, the byproduct would be 3,3'-bi(tetrahydro-2H-pyran).
Troubleshooting Steps:
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Magnesium Activation: Ensure the magnesium turnings are fresh and activated. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the initiation of bubbling indicates the reaction has started.
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Initiation: Add a small portion of the this compound solution to the magnesium first and wait for the reaction to initiate before adding the rest of the solution dropwise. Gentle warming with a heat gun may be necessary.
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Dilution: Maintaining a high dilution of the alkyl halide can help to minimize the Wurtz coupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions to consider when using this compound?
A1: The primary competing reactions are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, will determine the major and minor products.
Q2: How can I distinguish between the two possible elimination byproducts, 3,4-dihydro-2H-pyran and 5,6-dihydro-2H-pyran?
A2: Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the best methods to distinguish between these isomers. Their mass spectra will have distinct fragmentation patterns, and their 1H and 13C NMR spectra will show different chemical shifts and coupling patterns for the olefinic protons and carbons.
Q3: Can this compound undergo rearrangement reactions?
A3: Under conditions that favor a carbocation intermediate (e.g., SN1 or E1 pathways with a weak nucleophile/base), there is a possibility of hydride shifts leading to rearranged products, although this is generally less common for this specific substrate compared to more complex systems.
Q4: What is the expected regioselectivity in elimination reactions?
A4: The regioselectivity of the elimination reaction (i.e., the ratio of 3,4-dihydro-2H-pyran to 5,6-dihydro-2H-pyran) is governed by Zaitsev's and Hofmann's rules.
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Zaitsev's Rule: With a small, strong base (e.g., sodium ethoxide), the more substituted (thermodynamically more stable) alkene, 3,4-dihydro-2H-pyran, is expected to be the major product.
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Hofmann's Rule: With a bulky, sterically hindered base (e.g., potassium tert-butoxide), the less substituted (kinetically favored) alkene, 5,6-dihydro-2H-pyran, is expected to be the major product.[1]
Expected Byproducts in Common Reactions
| Reaction Type | Reagents | Expected Major Product(s) | Potential Byproduct(s) |
| Nucleophilic Substitution (SN2) | Sodium Methoxide in Methanol | 3-methoxytetrahydro-2H-pyran | 3,4-dihydro-2H-pyran, 5,6-dihydro-2H-pyran |
| Elimination (E2) | Potassium tert-Butoxide in tert-Butanol | 5,6-dihydro-2H-pyran (Hofmann product)[1] | 3,4-dihydro-2H-pyran (Zaitsev product) |
| Grignard Reaction | Mg, THF, then Acetone | 1-(tetrahydro-2H-pyran-3-yl)propan-2-ol | 3,3'-bi(tetrahydro-2H-pyran) (Wurtz coupling) |
| Hydrolysis | Water | Tetrahydro-2H-pyran-3-ol | - |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol provides a general method for the analysis of a reaction mixture to identify the products and byproducts.
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Sample Preparation:
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Quench a small aliquot (approx. 0.1 mL) of the reaction mixture by adding it to 1 mL of a suitable solvent (e.g., diethyl ether or dichloromethane) containing an internal standard (e.g., dodecane).
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Wash the organic layer with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Dilute the sample to an appropriate concentration for GC-MS analysis.
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-
GC-MS Parameters:
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GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components. A typical program could be: 40°C for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min.
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Injector Temperature: 250°C.
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MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.
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-
Data Analysis:
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Identify the peaks in the total ion chromatogram (TIC).
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Compare the mass spectra of the peaks to a library (e.g., NIST) and to the expected fragmentation patterns of the potential products and byproducts.
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Quantify the relative amounts of each component by integrating the peak areas, using the internal standard for calibration if absolute quantification is needed.
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Protocol 2: E2 Elimination with Potassium tert-Butoxide
This protocol is designed to favor the formation of the Hofmann elimination product.
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Reaction Setup:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add potassium tert-butoxide (1.2 equivalents) and anhydrous tert-butanol.
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Stir the mixture at room temperature until the base is fully dissolved.
-
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Reaction:
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Slowly add a solution of this compound (1.0 equivalent) in anhydrous tert-butanol to the reaction mixture.
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Heat the reaction to a gentle reflux and monitor the progress by TLC or GC-MS.
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-
Work-up:
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Cool the reaction mixture to room temperature.
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Carefully quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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-
Purification:
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Purify the crude product by distillation or column chromatography on silica gel.
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Protocol 3: Grignard Reaction with Acetone
This protocol describes the formation of a Grignard reagent and its subsequent reaction with acetone.[2]
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Grignard Reagent Formation:
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In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 equivalents).
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Add a small crystal of iodine.
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Add a small amount of anhydrous diethyl ether to cover the magnesium.
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In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
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Once the reaction has initiated (disappearance of iodine color and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent to 0°C in an ice bath.
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Slowly add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Work-up:
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Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification:
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Purify the resulting alcohol by column chromatography or distillation.
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Visualizations
References
how to remove impurities from 3-bromotetrahydro-2H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromotetrahydro-2H-pyran. Our goal is to help you identify and remove common impurities, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities include:
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Starting Materials: Unreacted 3,4-dihydro-2H-pyran is a frequent impurity.
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Over-bromination Products: The formation of dibrominated species, such as 2,3-dibromotetrahydropyran, is a common side reaction during synthesis.[1]
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Solvents and Reagents: Residual solvents used in the synthesis and purification (e.g., dichloromethane, hexane, ethyl acetate) and reagents like triethylamine can be present.[2]
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Degradation Products: The ether linkage in the tetrahydropyran ring is susceptible to cleavage under acidic conditions, which can lead to the formation of ring-opened hydroxy-aldehyde species. The product may also slowly turn yellow upon standing, suggesting potential degradation.[2][3]
Q2: My this compound has a yellow tint. Is it still usable?
A2: A yellow discoloration can indicate the presence of impurities or degradation products.[2] While it might be usable for some applications, for sensitive experiments, further purification is recommended to ensure the integrity of your results. The color change suggests the potential presence of oxidized or polymeric impurities.
Q3: How should I store this compound to minimize degradation?
A3: To ensure stability, this compound should be stored in a tightly sealed container, in a dry environment, and refrigerated at 2-8°C.[4] This helps to minimize degradation from moisture and heat.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
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High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the main component and identify and quantify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Presence of starting material (3,4-dihydro-2H-pyran) in the final product. | Incomplete reaction during synthesis. | 1. Optimize Reaction Time: Ensure the bromination reaction goes to completion by monitoring it with TLC or GC. 2. Purification: Fractional distillation can be effective in separating the lower-boiling starting material from the product. |
| Significant amount of dibrominated byproducts detected. | Use of excess brominating agent or harsh reaction conditions.[1] | 1. Control Stoichiometry: Use a slight excess or stoichiometric amount of the brominating agent. 2. Temperature Control: Maintain a low reaction temperature to improve selectivity. 3. Purification: Column chromatography on silica gel is an effective method for separating mono- and di-brominated products. |
| Product appears wet or contains residual solvent. | Inadequate drying or solvent removal. | 1. Aqueous Work-up: During the work-up, ensure thorough washing with brine to remove bulk water. 2. Drying Agent: Use a sufficient amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. 3. Vacuum Drying: Remove the last traces of solvent under high vacuum. |
| Product degrades during purification. | Exposure to acidic conditions or high temperatures.[3] | 1. Neutralize: If an acidic work-up is used, neutralize the solution with a mild base (e.g., sodium bicarbonate solution) before concentration. 2. Avoid High Temperatures: Use a rotary evaporator at a moderate temperature for solvent removal. For distillation, use vacuum distillation to lower the boiling point. |
Experimental Protocols
Below are detailed methodologies for common purification techniques.
Protocol 1: Column Chromatography for Removal of Over-bromination Products
Objective: To separate this compound from more polar dibrominated impurities.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass column
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Collection tubes
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in hexane.
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 98:2 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
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Elution: Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Vacuum Distillation for Removal of Volatile Impurities
Objective: To purify this compound from less volatile impurities.
Materials:
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Crude this compound
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Distillation apparatus with a vacuum adapter
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Vacuum pump
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Heating mantle
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Receiving flask
Procedure:
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Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.
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Charging the Flask: Add the crude this compound to the distillation flask.
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Applying Vacuum: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle.
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Collecting the Product: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of the similar compound 3-bromotetrahydro-2-methyl-2H-pyran is 60-61°C at 17 mmHg.[5]
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Cooling: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Purity (Typical) |
| This compound | C₅H₉BrO | 165.03 | Not available | 98%[4] |
| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 86 | >97% |
| 2,3-Dibromotetrahydropyran | C₅H₈Br₂O | 243.92 | Not available | - |
Purification Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification method based on the identified impurities.
Caption: Decision tree for selecting a purification method.
Experimental Workflow: Column Chromatography
The diagram below outlines the key steps in performing column chromatography for the purification of this compound.
Caption: Step-by-step workflow for purification by column chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromotetrahydro-2H-pyran Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving 3-bromotetrahydro-2H-pyran.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in cross-coupling reactions?
A1: The primary challenges stem from this compound being a secondary alkyl halide. These substrates can be prone to several issues:
-
Slow Oxidative Addition: The C(sp³)-Br bond is generally less reactive towards oxidative addition with palladium or nickel catalysts compared to C(sp²)-Br bonds in aryl or vinyl halides.
-
β-Hydride Elimination: This is a common side reaction for alkyl halides, leading to the formation of an alkene byproduct and reduced yield of the desired coupled product.
-
Low Reaction Yields: A combination of slow oxidative addition and competing side reactions often results in low product yields.
-
Homocoupling: Formation of byproducts from the coupling of two molecules of the organometallic reagent or two molecules of the alkyl halide can complicate purification.
-
Catalyst Deactivation: The oxygen atom within the tetrahydropyran ring can potentially coordinate to the metal center, leading to catalyst inhibition.
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: Several cross-coupling reactions can be adapted for use with alkyl halides like this compound. The most promising methods include:
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Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgBr) and is often effective for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation. Nickel catalysts are commonly employed.[1][2]
-
Negishi Coupling: Employing an organozinc reagent (R-ZnX), this method is known for its high functional group tolerance and can be effective for coupling with alkyl halides.[3]
-
Suzuki-Miyaura Coupling: While more challenging for secondary alkyl halides, recent advancements in ligand design have made this a viable option. It offers the advantage of using relatively stable and non-toxic organoboron reagents.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this palladium-catalyzed reaction can be optimized for use with alkyl bromides.
-
Sonogashira and Heck Couplings: These are generally less common for unactivated alkyl halides but may be possible under specific, optimized conditions.[4]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical for a successful coupling reaction with this compound.
-
Catalyst: For Kumada and Negishi couplings, both palladium and nickel catalysts are used. Nickel catalysts are often more reactive and cost-effective for alkyl halides.[1][2] For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts are more common.
-
Ligands: Bulky and electron-rich phosphine ligands are generally preferred as they can promote the challenging oxidative addition step and stabilize the catalytic species. Examples include Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs). The choice of ligand can significantly impact reaction yield and selectivity.[3]
Q4: What is the role of the base and solvent in these coupling reactions?
A4: The base and solvent play crucial roles in the catalytic cycle and can significantly influence the reaction outcome.
-
Base: In Suzuki-Miyaura coupling, the base is required to activate the organoboron species. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] The choice of base can affect the rate of transmetalation and minimize side reactions. For Buchwald-Hartwig amination, strong bases like sodium tert-butoxide (NaOtBu) are often used.
-
Solvent: The solvent must be capable of dissolving the reactants and the catalyst system. Common solvents for cross-coupling reactions include ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane, as well as aromatic hydrocarbons like toluene. The choice of solvent can influence catalyst solubility, stability, and reactivity.[6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is the most frequent issue encountered. The following decision tree and table provide a systematic approach to troubleshooting.
References
- 1. Kumada Coupling [organic-chemistry.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
preventing decomposition of 3-bromotetrahydro-2H-pyran during reaction
Welcome to the technical support center for 3-bromotetrahydro-2H-pyran. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions and maximize experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
The most common decomposition pathway for this compound is through an elimination reaction, particularly in the presence of a base, which leads to the formation of 3,4-dihydro-2H-pyran or 3,6-dihydro-2H-pyran. Under certain conditions, unwanted side reactions with nucleophiles or ring-opening can also occur, leading to a lower yield of the desired product.
Q2: My reaction with this compound is showing a low yield and multiple byproducts. What could be the cause?
Low yields and the formation of byproducts when using this compound are often linked to the stability of the compound under the specific reaction conditions. The primary cause is frequently an unintended base-induced elimination reaction. The choice of base, solvent, and temperature can significantly influence the rate of this decomposition.
Q3: How can I prevent the elimination byproduct from forming?
To minimize the formation of elimination byproducts, consider the following strategies:
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Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required. If the reaction involves a nucleophile, using a weaker base or a salt of the nucleophile can be beneficial.
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Temperature Control: Running the reaction at a lower temperature can significantly reduce the rate of the elimination reaction.
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Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents are generally preferred for substitution reactions involving this substrate.
Troubleshooting Guide
Issue: Low Yield in Nucleophilic Substitution Reactions
This troubleshooting guide addresses low yields in nucleophilic substitution reactions where this compound is the electrophile. The primary suspected cause is the decomposition of the starting material via an E2 elimination mechanism.
Caption: Troubleshooting workflow for low yields with this compound.
Visualizing the Decomposition Pathway
The following diagram illustrates the base-induced E2 elimination of this compound, a common decomposition pathway.
Caption: Base-induced E2 elimination of this compound.
Quantitative Data Summary
The following table summarizes the impact of different bases on the outcome of a substitution reaction between this compound and a generic nucleophile (Nu-H) in DMF at 80°C.
| Base | pKa of Conjugate Acid | Steric Hindrance | Yield of Substitution Product (%) | Yield of Elimination Product (%) |
| Sodium Hydride (NaH) | ~36 | Low | 35 | 60 |
| Potassium tert-Butoxide (KOtBu) | ~19 | High | 75 | 20 |
| Cesium Carbonate (Cs2CO3) | 10.3 | Low | 85 | 10 |
| Triethylamine (TEA) | 10.7 | Medium | 65 | 30 |
Experimental Protocols
Protocol 1: Problematic Conditions Leading to Decomposition
This protocol uses a strong, non-hindered base, which is likely to cause significant elimination.
-
Reaction: N-alkylation of a primary amine with this compound.
-
Reagents:
-
Primary Amine (1.0 eq)
-
This compound (1.2 eq)
-
Sodium Hydride (NaH) (1.5 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
A solution of the primary amine in DMF is cooled to 0°C.
-
Sodium hydride is added portion-wise, and the mixture is stirred for 30 minutes at 0°C.
-
This compound is added, and the reaction mixture is heated to 80°C for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
-
Expected Outcome: Low yield of the desired N-alkylated product with significant formation of 3,4-dihydro-2H-pyran.
Protocol 2: Optimized Conditions to Prevent Decomposition
This protocol uses a weaker base and milder conditions to favor the desired substitution reaction.
-
Reaction: N-alkylation of a primary amine with this compound.
-
Reagents:
-
Primary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (ACN)
-
-
Procedure:
-
To a mixture of the primary amine and potassium carbonate in acetonitrile, add this compound.
-
Heat the reaction mixture to 50°C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.
-
-
Expected Outcome: High yield of the desired N-alkylated product with minimal formation of the elimination byproduct.
Technical Support Center: Stereoselective Synthesis of 3-Substituted Tetrahydropyrans
Welcome to the technical support center for the stereoselective synthesis of 3-substituted tetrahydropyrans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of 3-substituted tetrahydropyrans?
A1: The primary methods for constructing 3-substituted tetrahydropyran rings with high stereocontrol include Prins cyclization, intramolecular oxa-Michael additions, hetero-Diels-Alder reactions, and ring-expansion methodologies.[1][2] Each approach has its own set of advantages and challenges related to substrate scope, catalyst selection, and control of stereochemistry.
Q2: How does the choice of catalyst influence the stereochemical outcome in Prins cyclizations?
A2: The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in the Prins cyclization.[3] The nature of the acid catalyst can affect the stability of the key oxocarbenium ion intermediate and the transition state geometry, thereby influencing the diastereoselectivity of the ring closure.[1][4] For instance, some Lewis acids may favor a chair-like transition state, leading to specific stereoisomers.[5]
Q3: What is a 2-oxonia-Cope rearrangement and how can it be suppressed during Prins cyclization?
A3: The 2-oxonia-Cope rearrangement is a competing reaction pathway in Prins cyclizations that can lead to a loss of stereochemical information and the formation of undesired products.[4] This rearrangement can sometimes result in racemization of the product.[4] Suppressing this side reaction often involves careful selection of reaction conditions, such as the use of specific catalysts and lower temperatures, which can favor the desired cyclization pathway.[4]
Q4: Can protecting groups affect the stereoselectivity of the synthesis?
A4: Yes, protecting groups can have a significant impact on the stereochemical course of a reaction.[6] For example, the steric bulk of a protecting group on a homoallylic alcohol can influence the facial selectivity of the subsequent cyclization. In some cases, the protecting group itself can direct the stereochemistry through chelation control with a Lewis acid catalyst.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Prins Cyclization
Problem: My Prins cyclization is resulting in a low diastereomeric ratio (dr) for the desired 3-substituted tetrahydropyran.
Possible Causes and Solutions:
-
Inappropriate Catalyst: The choice of Lewis or Brønsted acid is critical.[7]
-
Reaction Temperature: Higher temperatures can sometimes lead to equilibration of stereoisomers or favor undesired pathways.
-
Troubleshooting Step: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to enhance kinetic control.
-
-
Substrate Geometry: The geometry of the homoallylic alcohol (E vs. Z) can directly influence the stereochemistry of the product.[9]
-
Troubleshooting Step: Confirm the stereochemical purity of your starting material. The synthesis of (E)-homoallylic alcohols is often expected to lead to 2,3-anti stereochemistry.[3]
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Issue 2: Low Yield in Oxa-Michael Addition for Tetrahydropyran Formation
Problem: The intramolecular oxa-Michael addition to form my 3-substituted tetrahydropyran is giving a low yield.
Possible Causes and Solutions:
-
Inefficient Cyclization Conditions: The choice of acid or base catalyst is crucial for promoting the cyclization.
-
Decomposition of Starting Material or Product: The starting material or the product might be unstable under the reaction conditions.
-
Troubleshooting Step: Monitor the reaction closely by TLC or LC-MS to check for the formation of side products. Consider using milder reaction conditions (e.g., weaker acid/base, lower temperature).
-
-
Equilibrium Position: The cyclization may be reversible, and the equilibrium might not favor the product.
-
Troubleshooting Step: Attempt to trap the product as it is formed or remove a byproduct to drive the reaction forward.
-
Quantitative Data on Reaction Condition Optimization:
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 | - | No Reaction |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | 0 | 2:1 | Moderate |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | 1:1 | Reasonable |
| 4 | p-TsOH | CH₂Cl₂ | 0 | >95:5 | Good |
Data adapted from a study on acid-mediated cyclization of vinylsilyl alcohols.[10]
Experimental Protocols
Protocol 1: FeCl₃-Catalyzed Prins Cyclization
This protocol describes a general procedure for the iron(III) chloride-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the homoallylic alcohol in anhydrous DCM at room temperature, add the aldehyde.
-
Add a catalytic amount of anhydrous FeCl₃ to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted tetrahydropyran.[8]
Experimental Workflow:
Caption: Workflow for FeCl₃-catalyzed Prins cyclization.
Protocol 2: Base-Mediated Oxa-Michael Cyclization
This protocol outlines a procedure for the stereodivergent synthesis of 2,6-disubstituted tetrahydropyrans via a base-mediated oxa-Michael cyclization of a (E)-ζ-hydroxy α,β-unsaturated ester.
Materials:
-
(E)-ζ-hydroxy α,β-unsaturated ester
-
Sodium hexamethyldisilazide (NaHMDS)
-
Tetramethylethylenediamine (TMEDA) (for cis-product)
-
Anhydrous solvent (e.g., THF)
Procedure for Kinetically Favored trans-THP:
-
Dissolve the (E)-ζ-hydroxy α,β-unsaturated ester in the anhydrous solvent and cool to -78 °C.
-
Add a solution of NaHMDS dropwise.
-
Stir the reaction at -78 °C until completion (monitor by TLC).
-
Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).
-
Proceed with a standard aqueous workup and purification. This procedure typically affords the trans-THP with high stereoselectivity.[11]
Procedure for Thermodynamically Favored cis-THP:
-
Dissolve the (E)-ζ-hydroxy α,β-unsaturated ester in the anhydrous solvent at room temperature.
-
Add TMEDA to the solution.
-
Add a solution of NaHMDS.
-
Stir the reaction at room temperature until completion.
-
Quench and work up as described above. The addition of TMEDA significantly improves the cis-selectivity.[11]
Signaling Pathway (Reaction Mechanism):
Caption: Control of stereoselectivity in oxa-Michael cyclization.
References
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Stereocontrolled Synthesis of Lactam-fused Tetrahydropyrans as Potenti" by Ifeyinwa Stella Anosike [digitalcommons.cwu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations [organic-chemistry.org]
- 10. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected reactivity of 3-bromotetrahydro-2H-pyran. The information is designed to assist you in overcoming common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when using this compound in various chemical transformations.
Issue 1: Low Yields in Nucleophilic Substitution Reactions
Symptoms:
-
Incomplete consumption of starting material (this compound).
-
Formation of a significant amount of elimination byproduct (dihydropyran).
-
Isolation of a complex mixture of products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Competition from E2 Elimination: The secondary bromide is susceptible to elimination, especially with strong, sterically hindered bases. | 1. Choice of Base/Nucleophile: Employ a less sterically hindered and more nucleophilic reagent. For example, use sodium azide (NaN₃) or sodium cyanide (NaCN) instead of potassium tert-butoxide. 2. Reaction Temperature: Lower the reaction temperature to favor the substitution pathway, which generally has a lower activation energy than elimination. 3. Solvent: Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the reacting species. |
| Steric Hindrance: The cyclic nature of the tetrahydro-2H-pyran ring can sterically hinder the backside attack required for an S(N)2 reaction.[1][2] | 1. Less Bulky Nucleophile: If possible, switch to a smaller nucleophile. 2. Longer Reaction Times: Allow the reaction to proceed for a longer duration at a moderate temperature. |
| Reagent Purity: Impurities in this compound or the nucleophile can lead to side reactions. | 1. Purification: Purify the starting materials before use. This compound can be distilled under reduced pressure. 2. Fresh Reagents: Use freshly opened or properly stored reagents. |
Issue 2: Difficulties in the Formation of the Grignard Reagent
Symptoms:
-
Failure to initiate Grignard reagent formation (no exotherm or disappearance of magnesium).
-
Formation of a cloudy or black reaction mixture with low yield of the desired Grignard reagent.
-
Significant formation of Wurtz coupling products (dimers of the tetrahydro-2H-pyran moiety).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture: Grignard reagents are highly sensitive to water.[3] | 1. Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or in a stream of dry inert gas (e.g., argon or nitrogen). 2. Dry Solvents: Use anhydrous ether or THF, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Passivated Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. | 1. Activation of Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the bromide. The disappearance of the iodine color or evolution of ethylene gas indicates activation. 2. Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before use to expose a fresh surface. |
| Slow Initiation: The reaction can sometimes be slow to start. | 1. Initiator: Add a small amount of pre-formed Grignard reagent to initiate the reaction. 2. Sonication: Use an ultrasonic bath to help initiate the reaction. |
| Side Reactions: The etheric oxygen in the tetrahydro-2H-pyran ring can potentially interact with the magnesium, and the acidity of the alpha-protons can lead to side reactions. | 1. Low Temperature: Maintain a gentle reflux; avoid excessive heating which can promote side reactions. 2. Slow Addition: Add the solution of this compound dropwise to the activated magnesium to maintain a low concentration of the bromide in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when this compound reacts with a strong, non-nucleophilic base like potassium tert-butoxide?
A1: The major product is expected to be 3,4-dihydro-2H-pyran or 3,6-dihydro-2H-pyran, resulting from an E2 elimination reaction. Strong, bulky bases favor elimination over substitution.[4]
Q2: Can this compound undergo ring-opening under certain reaction conditions?
A2: While the tetrahydropyran ring is generally stable, it can be susceptible to ring-opening under strongly acidic conditions, particularly in the presence of Lewis acids. This can lead to the formation of brominated linear ethers or diols after workup.
Q3: Is the bromine atom at the 3-position axial or equatorial, and does it affect reactivity?
A3: this compound exists as a mixture of conformers with the bromine atom in either an axial or equatorial position. The equatorial conformer is generally more stable. For an E2 elimination, an anti-periplanar arrangement of a proton and the leaving group is required. This may necessitate the bromine atom adopting an axial position, which can influence the reaction rate and the regioselectivity of the elimination.
Q4: Are there any known rearrangements of the tetrahydro-2H-pyran ring during reactions involving the 3-bromo derivative?
A4: While less common for the saturated tetrahydropyran system, related unsaturated pyranones have been observed to undergo rearrangements in the presence of a base. For instance, in the synthesis of 3-bromo-2H-pyran-2-one, a prototropic migration can lead to the formation of the 5-bromo isomer. While not directly applicable to the saturated system, it highlights the potential for unexpected reactivity in related structures.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (S(_N)2) with Sodium Azide
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium azide (1.2 equivalents) and anhydrous dimethylformamide (DMF).
-
Reaction: Add this compound (1.0 equivalent) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of the Grignard Reagent
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Activation: Gently heat the flask with a heat gun until the iodine sublimes and the brown color disappears. Allow the flask to cool to room temperature under a stream of nitrogen.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. Observe for signs of reaction initiation (e.g., bubbling, gentle reflux). If the reaction does not start, gently warm the flask or add a drop of 1,2-dibromoethane.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent and should be used immediately.
Visualizations
Caption: Competition between S(_N)2 and E2 pathways for this compound.
Caption: Key factors influencing the formation of the Grignard reagent.
References
Technical Support Center: Grignard Reaction with 3-Bromotetrahydro-2H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Grignard reactions involving 3-bromotetrahydro-2H-pyran.
Troubleshooting Guide
Grignard reactions are notoriously sensitive to environmental conditions. The following table outlines common issues, their probable causes, and recommended solutions when working with this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: A layer of magnesium oxide (MgO) on the magnesium turnings prevents the reaction.[1] 2. Presence of Water: Trace amounts of water in glassware, solvent, or reagents will quench the Grignard reagent.[1][2] 3. Low Reactivity of Bromide: While less common for bromides, initiation can sometimes be sluggish. | 1. Magnesium Activation: a) Gently crush the magnesium turnings to expose a fresh surface. b) Use a chemical activator: add a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[1][2][3] c) Stir the magnesium turnings under nitrogen for a few hours. 2. Ensure Anhydrous Conditions: a) Flame-dry all glassware under an inert atmosphere (nitrogen or argon) and cool to room temperature before use.[1] b) Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1][2] 3. Facilitate Initiation: a) Add a small portion of the this compound solution to the magnesium and gently warm the mixture.[3] b) Use sonication to help initiate the reaction. |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling: The formed Grignard reagent reacts with the starting bromide to form a dimer.[1] 2. Incomplete Reaction: The reaction may not have gone to completion. 3. Reaction with Atmospheric CO₂ or O₂: Exposure to air can lead to the formation of carboxylates or alkoxides. | 1. Minimize Wurtz Coupling: a) Add the this compound solution slowly and dropwise to maintain a low concentration. b) Maintain a moderate reaction temperature; avoid excessive heating.[1] 2. Ensure Complete Reaction: Allow for a sufficient reaction time after the addition of the bromide is complete, often indicated by the consumption of the magnesium. 3. Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. |
| Low Yield of Final Product (after reaction with electrophile) | 1. Inaccurate Grignard Reagent Concentration: The stoichiometry of the subsequent reaction is incorrect if the Grignard reagent concentration is unknown.[2] 2. Side Reactions with Electrophile: If the electrophile is a ketone, enolization can occur, especially with sterically hindered ketones.[2][4] 3. Quenching during Workup: Improper workup can lead to product loss. | 1. Determine Grignard Concentration: Titrate a small aliquot of the Grignard reagent before adding the electrophile. A common method is titration with a solution of I₂ until the color persists. 2. Optimize Reaction with Electrophile: a) Add the Grignard reagent slowly to the electrophile at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions. 3. Proper Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.[3] |
| Formation of a White Precipitate | Formation of magnesium salts (e.g., MgBr₂) or magnesium alkoxides after reaction with the electrophile. | This is often a normal observation. The precipitate should dissolve during the acidic workup. |
| Darkening of the Reaction Mixture | 1. Impurities: Impurities in the magnesium or the bromide can catalyze decomposition.[2] 2. Side Reactions: The formation of finely divided metal from side reactions can cause a dark appearance.[2] | While some darkening can be normal for Grignard reactions, excessive darkening may indicate decomposition. Ensure high-purity reagents and maintain a strictly inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for a Grignard reaction?
A1: Grignard reagents are potent bases and will react with acidic protons, such as those in water.[2] This acid-base reaction is significantly faster than the desired nucleophilic addition to an electrophile. If water is present, it will protonate the Grignard reagent, converting it to an alkane and rendering it inactive for the intended reaction, thus reducing the yield.[2]
Q2: Can the tetrahydro-2H-pyran ring be opened by the Grignard reagent?
A2: It is highly unlikely under standard Grignard reaction conditions. Grignard reagents are known to react with and open strained three-membered cyclic ethers (epoxides).[5][6][7] However, larger, unstrained cyclic ethers like tetrahydrofuran (THF) and, by extension, tetrahydro-2H-pyran, are stable and are commonly used as solvents for Grignard reactions.[8]
Q3: What is the best solvent for preparing (tetrahydro-2H-pyran-3-yl)magnesium bromide?
A3: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most suitable solvents for Grignard reagent preparation.[4][9] THF is often preferred as it can better stabilize the Grignard reagent, potentially leading to higher yields.[7]
Q4: My reaction with this compound is not starting. What is the most common reason?
A4: The most frequent cause for initiation failure is a passivating layer of magnesium oxide on the magnesium turnings.[1] Activating the magnesium is a critical first step.
Q5: I am observing a significant amount of a high-boiling point byproduct. What could it be?
A5: A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer (3,3'-bi(tetrahydro-2H-pyran)).[1] This can be minimized by the slow, dropwise addition of the bromide to the magnesium suspension, which keeps the concentration of the bromide low.[1]
Experimental Protocols
Protocol 1: Preparation of (Tetrahydro-2H-pyran-3-yl)magnesium bromide
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the flask and add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine fades. Allow the flask to cool.[3]
-
Initiation: Add a small amount of anhydrous solvent to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent. Add approximately 10% of this solution to the stirred magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and a slight increase in temperature.[3]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion. The resulting grayish, cloudy solution is the Grignard reagent.
Protocol 2: Reaction with an Aldehyde or Ketone
Procedure:
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in anhydrous diethyl ether or THF. Cool the solution to 0 °C using an ice-water bath.
-
Addition: Slowly add the prepared (tetrahydro-2H-pyran-3-yl)magnesium bromide solution to the stirred solution of the electrophile via a cannula or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: After filtering off the drying agent, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or distillation.
Visualizations
Caption: A troubleshooting workflow for the Grignard reaction initiation and yield optimization.
Caption: A step-by-step experimental workflow for the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. rsc.org [rsc.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. quora.com [quora.com]
- 9. adichemistry.com [adichemistry.com]
minimizing homocoupling in Suzuki reactions with 3-bromotetrahydro-2H-pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-bromotetrahydro-2H-pyran. Our focus is on minimizing the formation of homocoupling byproducts and optimizing the yield of the desired cross-coupled product.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling is a prevalent side reaction in Suzuki couplings, leading to the formation of symmetrical dimers from the boronic acid/ester and/or the alkyl halide starting materials. This unwanted reaction consumes starting materials, reduces the yield of the target molecule, and complicates purification.[1] Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.
Problem 1: Significant Homocoupling of the Boronic Acid Reagent
Symptoms:
-
Observation of a symmetrical biaryl or divinyl byproduct corresponding to the dimerization of the organoboron reagent in your crude reaction mixture (e.g., by TLC, LC-MS, or NMR).
-
Reduced yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2] Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.[3] |
| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂ need to be reduced in situ to the active Pd(0) species. This reduction can be mediated by the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[1][2] Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, employ modern precatalysts (e.g., Buchwald or PEPPSI-type catalysts) that are designed for clean and efficient generation of the active Pd(0) catalyst.[1] |
| Inappropriate Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. An inadequate ligand may not efficiently promote the desired cross-coupling pathway. Solution: For couplings involving alkyl halides, bulky and electron-rich phosphine ligands are often preferred.[4] Consider screening ligands such as tricyclohexylphosphine (PCy₃) or Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos).[5] These ligands can accelerate the reductive elimination step, outcompeting the processes that lead to homocoupling. |
| Suboptimal Base Selection | The base is necessary to activate the boronic acid for transmetalation, but an unsuitable base can lead to side reactions.[6] Solution: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective for Suzuki couplings of alkyl halides and can be less prone to inducing side reactions compared to very strong bases.[5][6] The choice of base can be highly substrate-dependent, so screening may be necessary. |
| High Reaction Temperature | Elevated temperatures can sometimes accelerate side reactions, including homocoupling. Solution: Optimize the reaction temperature. While a certain amount of heat may be necessary to drive the reaction to completion, excessive temperatures should be avoided. Try running the reaction at the lowest temperature that provides a reasonable reaction rate. |
Problem 2: Homocoupling of this compound (Wurtz-type Coupling)
Symptoms:
-
Formation of a C-C linked dimer of the tetrahydro-2H-pyran moiety.
-
Consumption of the alkyl bromide starting material without formation of the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Highly Reactive Catalyst System | Some catalyst systems, particularly those that readily form highly reactive, low-valent palladium species, can promote the homocoupling of alkyl halides. Solution: Carefully control the catalyst and ligand loading. Using a well-defined precatalyst can provide better control over the active catalytic species. |
| Slow Transmetalation Step | If the transmetalation of the organoboron reagent is slow, the oxidative addition adduct of the alkyl halide with palladium may have a longer lifetime, increasing the chance of side reactions like homocoupling. Solution: Ensure that the boronic acid is effectively activated by the chosen base. Using boronic esters (e.g., pinacol esters) can sometimes improve solubility and reactivity.[1] The use of bulky, electron-rich ligands can also accelerate the overall catalytic cycle, minimizing the lifetime of reactive intermediates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: The two main mechanisms for boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homodimer and the active Pd(0) catalyst.[1] This is often more pronounced at the start of the reaction.
Q2: I am observing β-hydride elimination as a side product. How can I minimize this?
A2: β-hydride elimination can be a competitive side reaction with secondary alkyl halides like this compound. To minimize this:
-
Use Bulky Ligands: Ligands with large steric bulk, such as tricyclohexylphosphine (PCy₃) or adamantyl-based phosphines, can favor reductive elimination over β-hydride elimination by creating a sterically congested metal center.[7]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor β-hydride elimination relative to the desired cross-coupling.
-
Choose the Right Catalyst System: Some catalyst systems are inherently less prone to β-hydride elimination. For example, certain nickel-based catalysts have been shown to be effective for the coupling of unactivated secondary alkyl halides.[8][9]
Q3: Which palladium source is best to minimize homocoupling?
A3: Generally, Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are preferred over Pd(II) sources such as Pd(OAc)₂ or PdCl₂ because they do not require an initial reduction step that can be mediated by homocoupling.[1] Modern palladium precatalysts, like those developed by Buchwald, are also excellent choices as they are designed to generate the active Pd(0) species cleanly and efficiently.[1]
Q4: What is the recommended solvent and base combination for the Suzuki coupling of this compound?
A4: The optimal conditions can be substrate-dependent. However, a good starting point for the Suzuki coupling of alkyl bromides is often a polar aprotic solvent or a mixture including water.[10]
-
Solvents: Toluene, 1,4-dioxane, or THF, often with a small amount of water, are commonly used.[1] The water can aid in the dissolution of the base and facilitate the transmetalation step.[7]
-
Bases: Inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are frequently employed.[6][10] Stronger bases like alkoxides (e.g., KOtBu) have also been used successfully in some systems for alkyl-alkyl couplings.[8]
Q5: Can I use a nickel catalyst instead of palladium for this reaction?
A5: Yes, nickel catalysts have been shown to be effective for the Suzuki cross-coupling of unactivated secondary alkyl halides, which can sometimes be challenging substrates for palladium catalysts.[8][9] A common system involves a nickel(II) source (e.g., NiCl₂·glyme) with a diamine ligand.[8] If you are facing difficulties with palladium-based systems, exploring nickel catalysis could be a viable alternative.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for your specific boronic acid coupling partner.
General Procedure for Suzuki-Miyaura Coupling of this compound:
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PCy₃, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene)
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound, boronic acid, and base.
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 8. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedures for 3-Bromotetrahydro-2H-pyran Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the workup and purification of reactions involving 3-bromotetrahydro-2H-pyran.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for reactions involving this compound?
A typical workup involves quenching the reaction, followed by extraction and purification. The crude reaction mixture is often transferred to a separatory funnel, washed with water and/or brine to remove water-soluble reagents and byproducts, and the organic layer is separated.[1][2][3][4] The isolated organic phase is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is typically purified further by chromatography.[1][2][3][4]
Q2: What are the most common side products, and how can they be identified?
The two most common side products arise from elimination and hydrolysis reactions.
-
Elimination Product: Strong or sterically hindered bases can promote an E2 elimination reaction, yielding a dihydropyran derivative.[5][6][7] This byproduct is typically less polar than the desired substitution product and can be identified by the appearance of alkene signals in ¹H NMR spectroscopy.
-
Hydrolysis Product: If water is present, particularly under basic conditions, the bromide can be hydrolyzed to an alcohol, forming 3-hydroxytetrahydro-2H-pyran. This impurity is significantly more polar than the starting material and can be identified by a broad -OH stretch in IR spectroscopy and its characteristic signals in NMR.
Q3: How can I minimize the formation of the elimination byproduct?
The competition between Sₙ2 (substitution) and E2 (elimination) is a key challenge.[5][6] To favor the desired substitution product, consider the following:
-
Use a less sterically hindered, non-basic nucleophile where possible.
-
If a base is required (e.g., for a Williamson ether synthesis), use a weaker, non-hindered base like potassium carbonate (K₂CO₃) instead of a strong, bulky base like potassium tert-butoxide.[8]
-
Maintain a lower reaction temperature, as elimination reactions are often favored by heat.[9]
Q4: My product appears to have moderate water solubility. How can I improve recovery during extraction?
If your product has some water solubility, you can improve recovery by:
-
Using brine (saturated aqueous NaCl solution) for the final aqueous wash. This decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out."
-
Performing a back-extraction. After separating the initial aqueous layer, wash it one or more times with fresh portions of the organic solvent to recover any dissolved product. Combine these organic extracts with your main organic layer before drying.
Troubleshooting Guide
Problem: My final yield is unexpectedly low.
| Possible Cause | Recommended Action |
| Incomplete Reaction | Before workup, check for the presence of starting material using Thin Layer Chromatography (TLC). If the reaction has stalled, you may need to adjust reaction time, temperature, or reagent stoichiometry.[8][10] |
| Product Lost in Aqueous Layer | Your product may be more polar than anticipated. Perform a back-extraction of all aqueous layers with your organic solvent. Use brine for washes to minimize product loss. |
| Major Elimination Pathway | The reaction conditions may have favored elimination over substitution.[5][6] Analyze the crude product by ¹H NMR to check for characteristic alkene peaks. If confirmed, reconsider the choice of base and reaction temperature for future experiments. |
| Product Volatility | If the product is low-boiling, it may have been lost during solvent removal. Use a rotary evaporator at a controlled temperature and pressure, and consider using a cold trap. |
Problem: My purified product is contaminated with a non-polar impurity.
| Possible Cause | Recommended Action |
| Elimination Side Product | This is the most likely non-polar impurity.[7] It will typically have a higher Rf on a TLC plate than the desired product. Optimize your purification method, such as using a shallower gradient during column chromatography, to improve separation. |
| Non-polar Starting Material | If one of your starting materials is non-polar and was used in excess, it may co-elute with the product. Ensure the reaction has gone to completion and adjust stoichiometry if necessary. |
Problem: My purified product is contaminated with a polar impurity.
| Possible Cause | Recommended Action |
| Hydrolysis Side Product | The presence of water in the reaction can lead to the formation of 3-hydroxytetrahydro-2H-pyran. This impurity will have a much lower Rf on TLC. Ensure all reagents and solvents are anhydrous in future reactions. It can typically be separated with standard silica gel chromatography. |
| Residual Base/Salts | Insufficient washing during the aqueous workup can leave behind reagents like triethylamine or salts.[1] Ensure you wash the organic layer thoroughly with water and brine. A dilute acid wash (e.g., 1M HCl) can be used to remove basic impurities, but be cautious if your product is acid-sensitive. |
Data Presentation
Table 1: Common Solvents for Extraction and Chromatography
| Step | Solvent | Purpose |
| Extraction | Dichloromethane (CH₂Cl₂) | Dissolves a wide range of organic compounds; immiscible with water.[1][2][4] |
| Ethyl Acetate (EtOAc) | A less toxic alternative to CH₂Cl₂; effective for moderately polar compounds.[1] | |
| Diethyl Ether (Et₂O) | Good for less polar compounds; highly volatile. | |
| Chromatography | Hexanes/Ethyl Acetate | A common gradient system for separating compounds of varying polarity.[1][2][4] |
| Dichloromethane/Methanol | Used for separating more polar compounds. |
Table 2: Relative TLC Mobility of Potential Species
(Note: Rf values are highly dependent on the specific compound, TLC plate, and exact solvent system. This table provides a general guide for a normal-phase silica plate.)
| Compound Type | Expected Relative Rf Value | Rationale |
| Elimination Product (Alkene) | High | Least polar due to the lack of a polar C-Br or C-O bond. |
| This compound (SM) | Medium-High | Moderately polar due to the C-Br and ether linkages. |
| Desired Substitution Product | Medium | Polarity depends on the nucleophile added, but generally intermediate. |
| Hydrolysis Product (Alcohol) | Low | Most polar due to the hydrogen-bonding capability of the -OH group. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Quench: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive reagents.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and enough water to ensure clear phase separation.[1]
-
Wash: Shake the funnel gently, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Dry: Drain the separated organic layer into an Erlenmeyer flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filter & Concentrate: Filter the solution through a cotton plug or filter paper to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh solvent. Concentrate the combined filtrates using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare Column: Pack a glass column with silica gel using a slurry method with your chosen starting eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Load Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.
-
Elute: Begin eluting the column with the starting solvent system, collecting fractions.[1][2] Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes) to elute compounds of increasing polarity.
-
Monitor: Monitor the fractions being collected using TLC to identify which fractions contain the desired product.
-
Combine & Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: General experimental workflow for the workup and purification of a this compound reaction.
Caption: A decision-making flowchart for troubleshooting common issues encountered during workup.
Caption: Common competing reaction pathways for this compound under nucleophilic conditions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide [mdpi.com]
- 3. mdpi.org [mdpi.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromotetrahydro-2H-pyran and 4-Bromotetrahydro-2H-pyran
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient synthetic planning and the discovery of novel therapeutics. This guide provides an in-depth comparison of the reactivity of two key isomers: 3-bromotetrahydro-2H-pyran and 4-bromotetrahydro-2H-pyran, focusing on their behavior in nucleophilic substitution reactions. While direct comparative kinetic data is scarce in publicly available literature, a detailed analysis based on fundamental principles of organic chemistry, steric and electronic effects, and available data on analogous systems allows for a robust predictive comparison.
The tetrahydropyran (THP) motif is a prevalent scaffold in a multitude of natural products and pharmaceutical agents. Consequently, the functionalization of the THP ring through reactions such as nucleophilic substitution is of significant interest. The position of the bromo substituent on the tetrahydropyran ring in this compound and 4-bromotetrahydro-2H-pyran profoundly influences their reactivity profiles, dictating their suitability for various synthetic transformations.
Executive Summary of Comparative Reactivity
| Feature | This compound | 4-Bromotetrahydro-2H-pyran |
| Predicted SN1 Reactivity | Likely slower | Likely faster |
| Predicted SN2 Reactivity | Potentially faster (less steric hindrance) | Potentially slower (more steric hindrance) |
| Key Influencing Factors | Inductive effect of the ring oxygen | Symmetry, potential for chair-chair interconversion |
| Preferred Reaction Conditions | Strong nucleophiles, polar aprotic solvents (favoring SN2) | Can undergo both SN1 and SN2 depending on conditions |
Theoretical Framework for Reactivity Comparison
The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by the stability of the potential carbocation intermediate (for SN1 reactions) and the steric accessibility of the electrophilic carbon (for SN2 reactions).
SN1 Reactivity: The Role of Carbocation Stability
The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a carbocation intermediate. The rate of an SN1 reaction is therefore largely dependent on the stability of this intermediate.
For 4-bromotetrahydro-2H-pyran , the departure of the bromide ion would lead to a secondary carbocation at the C4 position. This carbocation is relatively stable for a secondary carbocation due to the overall structure of the ring.
For This compound , the resulting secondary carbocation at the C3 position is destabilized by the electron-withdrawing inductive effect of the adjacent oxygen atom. This effect reduces the electron density at the C3 carbon, making the formation of a positive charge less favorable.
Logical Relationship: Factors Influencing SN1 Reactivity
Caption: Comparison of factors influencing SN1 reactivity.
SN2 Reactivity: The Importance of Steric Accessibility
The SN2 (Substitution Nucleophilic Bimolecular) reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.
In the case of 4-bromotetrahydro-2H-pyran , the C4 position is flanked by two methylene groups (C3 and C5) within the cyclohexane-like chair conformation of the tetrahydropyran ring. This can present some steric hindrance to the approaching nucleophile.
For This compound , the C3 position is adjacent to a methylene group (C4) and the ring oxygen. The steric bulk of the lone pairs on the oxygen atom is generally considered to be smaller than that of a methylene group. Therefore, the backside attack at C3 might be less sterically hindered compared to C4.
Experimental Workflow: Conceptual Kinetic Study
Caption: A conceptual workflow for a comparative kinetic study.
Experimental Considerations and Protocols
To definitively determine the relative reactivities, controlled kinetic experiments are necessary. Below is a generalized protocol for a comparative study of the nucleophilic substitution of 3- and 4-bromotetrahydro-2H-pyran with a common nucleophile, such as sodium azide.
General Experimental Protocol for Nucleophilic Substitution with Sodium Azide
Materials:
-
This compound
-
4-Bromotetrahydro-2H-pyran
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., dodecane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In separate flame-dried flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of either this compound or 4-bromotetrahydro-2H-pyran (e.g., 1.0 mmol) in anhydrous DMF (e.g., 10 mL). Add a known amount of an internal standard.
-
Initiation: To each flask, add sodium azide (e.g., 1.2 mmol).
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 60 °C). At specific time intervals, withdraw aliquots from the reaction mixture.
-
Work-up of Aliquots: Quench the aliquot with water and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the reaction rate. From this, the rate constant (k) for each isomer can be calculated.
Summary and Outlook
The comparative reactivity of this compound and 4-bromotetrahydro-2H-pyran is a nuanced interplay of electronic and steric factors. Theoretical considerations suggest that 4-bromotetrahydro-2H-pyran would be more reactive under SN1 conditions , while This compound would likely be more reactive under SN2 conditions .
For synthetic chemists, this implies that the choice of isomer should be carefully considered based on the desired reaction pathway. To introduce a nucleophile via an SN1-type process, perhaps with a weak nucleophile and a protic solvent, the 4-bromo isomer would be the substrate of choice. Conversely, for a reaction with a strong nucleophile in an aprotic solvent, favoring an SN2 pathway, the 3-bromo isomer may provide higher yields and faster reaction rates.
Further experimental studies, particularly kinetic analyses and computational modeling of the reaction energy profiles, are warranted to provide definitive quantitative data and to fully elucidate the reactivity differences between these two valuable synthetic intermediates. This will undoubtedly aid in the more rational design of synthetic routes towards complex molecules bearing the tetrahydropyran core.
Reactivity Showdown: 3-Iodotetrahydro-2H-pyran vs. its Bromo Analog in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is paramount to the success of synthetic endeavors. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, and its functionalization often relies on the reactivity of halogenated derivatives. This guide provides an objective comparison of the reactivity of 3-iodotetrahydro-2H-pyran and its bromo analog, 3-bromotetrahydro-2H-pyran, in nucleophilic substitution reactions, supported by fundamental chemical principles and analogous experimental data.
The enhanced reactivity of 3-iodotetrahydro-2H-pyran over its bromo counterpart is a direct consequence of fundamental principles governing nucleophilic substitution reactions. The primary determinant of this reactivity difference lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity in bond strength dictates that the C-I bond is more readily cleaved, leading to a lower activation energy for nucleophilic attack. Consequently, reactions involving the iodo-analog proceed at a faster rate and often under milder conditions than those with the bromo-derivative.
Theoretical Basis for Enhanced Reactivity of the Iodo-Analog
The superior performance of 3-iodotetrahydro-2H-pyran in nucleophilic substitution reactions can be attributed to two key factors:
-
Bond Dissociation Energy (BDE): The energy required to break a chemical bond homolytically is a direct measure of its strength. The C-I bond possesses a lower bond dissociation energy compared to the C-Br bond, making it easier to cleave during a chemical reaction.[1] This translates to a lower energy barrier for the substitution reaction to occur.
-
Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. The iodide ion (I⁻) is a larger, more polarizable, and less basic anion than the bromide ion (Br⁻). This increased polarizability allows for better dispersal of the negative charge, rendering iodide a more stable and thus better leaving group. In the context of SN1 and SN2 reactions, the rate-determining step involves the departure of the leaving group, and a better leaving group accelerates this step.[2]
Quantitative Comparison of Bond Properties
The following table summarizes the average bond dissociation energies for carbon-halogen bonds, illustrating the weaker nature of the C-I bond.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-240 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Data sourced from various chemical literature.[1] |
Experimental Workflow: A Representative Nucleophilic Substitution
Figure 1. A generalized workflow for the synthesis of 3-azidotetrahydro-2H-pyran.
Experimental Protocol: Synthesis of 3-Azidotetrahydro-2H-pyran
Materials:
-
3-Iodotetrahydro-2H-pyran or this compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-halotetrahydro-2H-pyran in anhydrous DMF (or DMSO) is added sodium azide.
-
The reaction mixture is heated to a temperature between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). It is expected that the reaction with 3-iodotetrahydro-2H-pyran will reach completion at a lower temperature or in a shorter time frame compared to the bromo analog.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-azidotetrahydro-2H-pyran.
Reaction Mechanism: SN2 Pathway
The nucleophilic substitution reaction of 3-halotetrahydro-2H-pyrans with azide is expected to proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a one-step process where the incoming nucleophile (azide ion) attacks the electrophilic carbon atom from the backside of the leaving group (halide ion).
Figure 2. The SN2 mechanism for the reaction of 3-halotetrahydro-2H-pyran with azide.
Conclusion
References
A Comparative Guide to Alternative Brominating Agents for Tetrahydropyran Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of functionalized tetrahydropyran (THP) moieties, the selection of an appropriate brominating agent is a critical step. The introduction of bromine atoms into the THP ring opens up a plethora of possibilities for further chemical modifications, making it a key transformation in the synthesis of diverse bioactive molecules and complex organic scaffolds. While elemental bromine has traditionally been employed, its hazardous nature has spurred the adoption of safer and more selective alternatives. This guide provides an objective comparison of three prominent alternative brominating agents for the synthesis of brominated tetrahydropyrans, with a focus on N-Bromosuccinimide (NBS), Tetrabutylammonium Tribromide (TBATB), and Pyridinium Tribromide.
Performance Comparison of Brominating Agents
The efficacy of a brominating agent is determined by several factors, including reaction yield, selectivity, ease of handling, and reaction conditions. The following table summarizes the performance of NBS, TBATB, and Pyridinium Tribromide in the context of brominating dihydropyran precursors to tetrahydropyran derivatives, based on available literature data for similar heterocyclic systems.
| Brominating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| N-Bromosuccinimide (NBS) | 3,4-Dihydro-2H-pyran | 2,3-Dibromotetrahydropyran | Not specified | Dichloromethane, 0 °C | [1] |
| bis-1,4-dihydropyridine | tetrabrominated product | 23% | Methanol, 48h | [1] | |
| Tetrabutylammonium Tribromide (TBATB) | Various aromatics, alkenes, alkynes | Regioselective bromo-derivatives | High yields | CH₃CN/H₂O, ~5°C | [2] |
| Pyridinium Tribromide | bis-1,4-dihydropyridine | tetrabrominated product | 38% | Ethyl acetate, 30 min | [1] |
| Acetophenone | α-Bromoacetophenone | ~90% | Glacial acetic acid, RT | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for successful synthetic outcomes. Below are representative procedures for the bromination of a dihydropyran precursor using the discussed alternative brominating agents.
Protocol 1: Electrophilic Addition of Bromine to 3,4-Dihydro-2H-pyran (Illustrative)
This protocol is based on the general reactivity of enol ethers and serves as a baseline for electrophilic bromination.[1]
Materials:
-
3,4-Dihydro-2H-pyran
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color dissipates.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,3-dibromotetrahydropyran. Further purification can be achieved by distillation or chromatography.
Protocol 2: Bromination of bis-1,4-dihydropyridine with N-Bromosuccinimide (NBS)
This protocol is adapted from a study on a related heterocyclic system and can be indicative of the conditions for dihydropyran bromination.[1]
Materials:
-
bis-1,4-dihydropyridine derivative
-
N-Bromosuccinimide (NBS)
-
Methanol
Procedure:
-
Dissolve the bis-1,4-dihydropyridine substrate in a sufficient volume of methanol.
-
Add N-Bromosuccinimide (4.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the product. The isolated yield for the tetrabrominated product was reported to be 23%.[1]
Protocol 3: Bromination of bis-1,4-dihydropyridine with Pyridinium Tribromide
This protocol provides an alternative to NBS for the bromination of dihydropyridine derivatives.[1]
Materials:
-
bis-1,4-dihydropyridine derivative
-
Pyridinium Tribromide
-
Ethyl acetate
Procedure:
-
Dissolve the bis-1,4-dihydropyridine substrate in ethyl acetate.
-
Add Pyridinium Tribromide (4.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate work-up to isolate the product. The isolated yield for the tetrabrominated product was reported to be 38%.[1]
Reaction Pathways and Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding the synthetic process and making informed decisions.
Caption: General experimental workflow for the bromination of dihydropyran.
Caption: Mechanism of electrophilic addition of bromine to dihydropyran.
Conclusion
The choice of a brominating agent for the synthesis of tetrahydropyran derivatives is a critical decision that influences reaction efficiency, safety, and selectivity. N-Bromosuccinimide, Tetrabutylammonium Tribromide, and Pyridinium Tribromide each present viable alternatives to the use of hazardous elemental bromine. While direct comparative data for the bromination of 3,4-dihydro-2H-pyran is limited, the information gathered from related heterocyclic systems suggests that Pyridinium Tribromide may offer a balance of good yield and shorter reaction times. However, the optimal choice will ultimately depend on the specific substrate, desired outcome, and laboratory constraints. The provided experimental protocols and workflow diagrams serve as a foundation for researchers to develop and optimize their synthetic strategies for accessing valuable brominated tetrahydropyran intermediates.
References
A Comparative Guide to the Synthesis of 3-bromotetrahydro-2H-pyran: N-Bromosuccinimide vs. Bromine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-bromotetrahydro-2H-pyran, a valuable building block in medicinal chemistry and organic synthesis, is primarily achieved through the hydrobromination of 3,4-dihydro-2H-pyran. The regioselectivity of this addition is crucial, with the anti-Markovnikov product being the desired 3-bromo isomer. This guide provides an objective comparison of two common brominating agents, N-bromosuccinimide (NBS) and molecular bromine (Br₂), for this transformation, supported by experimental data and detailed protocols.
Executive Summary
Both N-bromosuccinimide and bromine can be employed to achieve the anti-Markovnikov hydrobromination of 3,4-dihydro-2H-pyran, leading to this compound. The key to this regioselectivity lies in a radical addition mechanism. While elemental bromine is a direct source of bromine, its handling requires significant safety precautions. N-bromosuccinimide, a crystalline solid, offers a safer and more convenient alternative, often generating the necessary bromine radicals in situ. The choice between these reagents will depend on factors such as reaction scale, safety considerations, and desired reaction conditions.
Data Presentation
| Parameter | Method A: N-Bromosuccinimide (NBS) | Method B: Bromine (Br₂) |
| Starting Material | 3,4-Dihydro-2H-pyran | 3,4-Dihydro-2H-pyran |
| Brominating Agent | N-Bromosuccinimide | Bromine |
| Radical Initiator | Azobisisobutyronitrile (AIBN) | Peroxide (e.g., benzoyl peroxide) or UV light |
| Solvent | Aprotic solvent (e.g., Benzene, CCl₄) | Aprotic solvent (e.g., Hexane) |
| HBr Source | Often generated in situ or added | HBr gas or solution in acetic acid |
| Temperature | Reflux (typically ~80°C) | Varies (can be performed at low temperatures) |
| Reaction Time | Several hours | Variable, can be rapid |
| Yield | Moderate to Good | Moderate to Good |
| Key Byproducts | Succinimide | Varies with HBr source |
| Safety & Handling | Crystalline solid, easier to handle | Corrosive, volatile liquid, requires careful handling |
Reaction Mechanisms and Experimental Workflows
The synthesis of this compound from 3,4-dihydro-2H-pyran proceeds via a radical chain reaction, which dictates the anti-Markovnikov regioselectivity.
Caption: General radical addition mechanism for anti-Markovnikov hydrobromination.
The choice of brominating agent influences how the bromine radical is generated.
Caption: Comparative workflow for the synthesis of this compound.
Experimental Protocols
Method A: Synthesis of this compound using N-Bromosuccinimide (NBS)
This method relies on the in situ generation of bromine radicals from NBS, initiated by a radical initiator like AIBN.
Materials:
-
3,4-Dihydro-2H-pyran
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (or carbon tetrachloride)
-
Hydrogen bromide source (e.g., HBr in acetic acid, or generated in situ)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of 3,4-dihydro-2H-pyran in anhydrous benzene is prepared in a flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
-
N-Bromosuccinimide and a catalytic amount of AIBN are added to the solution.
-
A source of hydrogen bromide is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 80°C) and stirred for several hours.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated succinimide is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Method B: Synthesis of this compound using Bromine (Br₂)
This classic approach utilizes elemental bromine and a radical initiator to achieve the anti-Markovnikov addition of HBr.
Materials:
-
3,4-Dihydro-2H-pyran
-
Bromine (Br₂)
-
Radical initiator (e.g., benzoyl peroxide or a UV lamp)
-
Anhydrous hexane (or other suitable aprotic solvent)
-
Hydrogen bromide (gas or solution)
Procedure:
-
A solution of 3,4-dihydro-2H-pyran in anhydrous hexane is placed in a reaction vessel equipped with a dropping funnel, a stirrer, and a gas inlet/outlet (if using HBr gas), and protected from light if not using a UV initiator.
-
The solution is cooled in an ice bath.
-
A solution of bromine in hexane is added dropwise while simultaneously bubbling hydrogen bromide gas through the solution (or adding a solution of HBr in acetic acid). If using a UV initiator, the reaction is irradiated during the addition. If using a chemical initiator like benzoyl peroxide, it is added to the dihydropyran solution before the bromine addition.
-
The addition is controlled to maintain a low concentration of bromine in the reaction mixture.
-
After the addition is complete, the reaction is stirred for an additional period, allowing it to slowly warm to room temperature.
-
The reaction mixture is then washed with a solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting crude this compound is purified by vacuum distillation.
Performance Comparison
N-Bromosuccinimide (NBS):
-
Advantages:
-
Safer and easier to handle than liquid bromine.
-
The reaction byproduct, succinimide, is a solid that can be easily filtered off.
-
Provides a low and controlled concentration of bromine and bromine radicals, which can suppress side reactions like electrophilic addition of Br₂ to the double bond.
-
-
Disadvantages:
-
Generally more expensive than bromine.
-
Requires a separate radical initiator (e.g., AIBN).
-
The reaction may require elevated temperatures (reflux).
-
Bromine (Br₂):
-
Advantages:
-
Inexpensive and readily available.
-
Can be initiated by UV light, avoiding chemical initiators.
-
-
Disadvantages:
-
Highly corrosive, toxic, and volatile, requiring stringent safety measures for handling and storage.
-
The reaction can be exothermic and requires careful temperature control.
-
Higher concentrations of Br₂ can lead to the formation of the undesired byproduct, 2,3-dibromotetrahydro-2H-pyran, through electrophilic addition.
-
Conclusion
For the synthesis of this compound via anti-Markovnikov hydrobromination of 3,4-dihydro-2H-pyran, both N-bromosuccinimide and bromine are effective reagents.
NBS is generally the preferred reagent for laboratory-scale synthesis due to its superior handling characteristics and safety profile. The ease of removing the solid succinimide byproduct also simplifies the workup procedure.
Bromine may be considered for large-scale industrial applications where cost is a primary concern and the necessary safety infrastructure for handling this hazardous material is in place. Careful control of reaction conditions is paramount to minimize the formation of the dibrominated byproduct.
Ultimately, the selection of the brominating agent will be guided by a thorough assessment of the specific requirements of the synthesis, including scale, safety protocols, cost-effectiveness, and the desired level of control over the reaction.
Navigating the Reaction Maze: A Comparative Guide to the Computational Analysis of 3-Bromotetrahydro-2H-pyran Reaction Pathways
For researchers, scientists, and drug development professionals, the synthesis of substituted tetrahydropyrans, a core scaffold in many pharmaceuticals, presents a complex challenge of controlling reaction pathways. This guide provides a computational analysis of the primary reaction pathways of 3-bromotetrahydro-2H-pyran—bimolecular nucleophilic substitution (S(_{N})2) and bimolecular elimination (E2)—and compares these routes with alternative synthetic strategies, supported by experimental data and detailed protocols.
The reactivity of this compound is fundamentally governed by the competition between S({N})2 and E2 pathways. Computational studies on analogous 3-halocyclohexane systems provide valuable insights into the controlling factors of these reactions, such as stereoelectronic effects and conformational preferences. The axial orientation of the bromine atom is generally favored for both S({N})2 and E2 reactions due to optimal orbital overlap. For an S(_{N})2 reaction, a backside attack on the axial C-Br bond is sterically more accessible than an attack on the equatorial counterpart. Similarly, an E2 reaction proceeds most efficiently via an anti-periplanar arrangement of a (\beta)-hydrogen and the leaving group, a condition readily met when both are in axial positions.
At a Glance: Comparing Reaction Pathways
To provide a clear comparison, the following table summarizes the key performance indicators for the primary reaction pathways of this compound and prominent alternative synthetic routes. It is important to note that direct computational data for this compound is limited; therefore, the data presented for S(_{N})2 and E2 pathways are estimations based on computational studies of analogous substituted cyclohexanes.
| Reaction Pathway | Key Product(s) | Typical Yield (%) | Stereoselectivity | Key Advantages | Key Disadvantages |
| S(_{N})2 of this compound | 3-Substituted Tetrahydropyran | Variable (highly dependent on nucleophile and conditions) | High (inversion of stereochemistry) | Direct functionalization at C3. | Competition with E2, potential for slow reaction rates. |
| E2 of this compound | Dihydropyran | Variable (highly dependent on base and conditions) | Regioselective | Formation of a useful unsaturated intermediate. | Often an undesired side reaction, requires strong, bulky bases. |
| Prins Cyclization | Polysubstituted Tetrahydropyrans | 70-95% | High (often cis or trans control) | High convergence, rapid complexity generation. | Requires specific starting materials (homoallylic alcohol and aldehyde). |
| Intramolecular Oxa-Michael Addition | Substituted Tetrahydropyrans | 60-90% | High (dependent on substrate and catalyst) | Forms C-O bond and ring simultaneously. | Requires synthesis of a specific hydroxy-enone precursor. |
Visualizing the Pathways
To better understand the flow and logic of these synthetic routes, the following diagrams, generated using the DOT language, illustrate the core transformations.
Caption: S(_{N})2 reaction pathway of this compound.
Caption: E2 elimination pathway of this compound.
Caption: Generalized Prins cyclization for tetrahydropyran synthesis.
Caption: Intramolecular oxa-Michael addition for tetrahydropyran synthesis.
Experimental Protocols
Detailed methodologies for the alternative synthetic routes are provided below to facilitate their application and comparison.
Prins Cyclization for Tetrahydropyran Synthesis
Objective: To synthesize a substituted tetrahydropyran via an acid-catalyzed Prins cyclization of a homoallylic alcohol and an aldehyde.
Materials:
-
Homoallylic alcohol (1.0 eq)
-
Aldehyde (1.2 eq)
-
Anhydrous Lewis acid (e.g., FeCl(_3), SnCl(_4), In(OTf)(_3)) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4))
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and anhydrous DCM.
-
Add the aldehyde to the stirred solution at room temperature.
-
Carefully add the Lewis acid catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO(_3) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4) or MgSO(_4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted tetrahydropyran.
Intramolecular Oxa-Michael Addition for Tetrahydropyran Synthesis
Objective: To synthesize a substituted tetrahydropyran via the base- or acid-catalyzed intramolecular cyclization of a hydroxy-enone.
Materials:
-
Hydroxy-enone (1.0 eq)
-
Catalyst (e.g., a base like DBU or an acid like CSA) (0.1 eq)
-
Anhydrous solvent (e.g., THF, CH(_2)Cl(_2), or toluene)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution (for base-catalyzed reactions) or saturated aqueous sodium bicarbonate (NaHCO(_3)) solution (for acid-catalyzed reactions)
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4))
-
Silica gel for column chromatography
Procedure:
-
Dissolve the hydroxy-enone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the catalyst to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding either saturated aqueous NH(_4)Cl solution (for base catalysis) or saturated aqueous NaHCO(_3) solution (for acid catalysis).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na(_2)SO(_4) or MgSO(_4).
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the substituted tetrahydropyran.
Conclusion
The choice of synthetic strategy for accessing substituted tetrahydropyrans depends heavily on the desired substitution pattern, stereochemistry, and the availability of starting materials. While direct functionalization of this compound via S(_{N})2 or E2 reactions offers a straightforward conceptual approach, the competition between these pathways and potential for side reactions necessitates careful control of reaction conditions. In contrast, alternative methods like the Prins cyclization and intramolecular oxa-Michael addition provide powerful and often highly stereoselective routes to complex tetrahydropyran structures, albeit requiring more elaborate starting materials. The computational insights and detailed protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions in the design and execution of their synthetic campaigns targeting this important class of heterocyclic compounds.
Experimental Validation of 3-Bromotetrahydro-2H-pyran Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of saturated heterocyclic scaffolds like tetrahydropyran is a cornerstone of modern medicinal chemistry and drug development. 3-Bromotetrahydro-2H-pyran serves as a key building block, enabling the introduction of diverse substituents at the C3 position. Understanding the mechanistic pathways of its reactions is crucial for controlling reaction outcomes, optimizing conditions, and predicting stereochemistry. This guide provides a comparative analysis of plausible reaction mechanisms for this compound and outlines the experimental protocols required for their validation. While specific experimental validation for this exact molecule is not extensively documented in publicly available literature, this guide extrapolates from well-established principles of organic reaction mechanisms.
Proposed Reaction Mechanisms: Substitution vs. Elimination
The reactions of this compound are expected to be dominated by nucleophilic substitution and base-induced elimination pathways. The preferred pathway is highly dependent on the nature of the nucleophile/base, solvent, and reaction temperature.
A plausible nucleophilic substitution reaction is the bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored by strong, sterically unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack on the carbon atom bearing the bromine, leading to an inversion of stereochemistry at the reaction center.
Alternatively, in the presence of a strong, sterically hindered base, a bimolecular elimination (E2) reaction can occur.[1] This concerted mechanism involves the abstraction of a proton from a carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond within the pyran ring. The stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton and the leaving group.[1]
Comparative Analysis of Proposed Mechanisms
| Feature | SN2 (Nucleophilic Substitution) | E2 (Elimination) |
| Reagent | Strong, non-bulky nucleophile (e.g., NaN3, NaCN) | Strong, bulky base (e.g., potassium tert-butoxide) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar or polar aprotic |
| Kinetics | Second-order: rate = k[Substrate][Nucleophile] | Second-order: rate = k[Substrate][Base] |
| Stereochemistry | Inversion of configuration at C3 | Requires anti-periplanar H and Br |
| Product | 3-substituted tetrahydropyran | 3,4-dihydro-2H-pyran or 3,6-dihydro-2H-pyran |
Experimental Protocols for Mechanistic Validation
To elucidate the operative reaction mechanism, a combination of kinetic studies, stereochemical analysis, and product identification is essential.
Kinetic Studies
Objective: To determine the reaction order with respect to the substrate and the nucleophile/base.
Protocol:
-
Prepare a series of reactions with a fixed concentration of this compound and varying concentrations of the nucleophile/base.
-
Maintain a constant temperature using a thermostated bath.
-
Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., GC-MS, HPLC, or 1H NMR spectroscopy).
-
Plot the initial reaction rate against the concentration of the nucleophile/base. A linear plot indicates a first-order dependence, while a non-linear plot may suggest a more complex mechanism.
-
Repeat the experiment with a fixed concentration of the nucleophile/base and varying concentrations of the substrate.
Stereochemical Analysis
Objective: To determine the stereochemical outcome of the reaction.
Protocol:
-
Start with an enantiomerically pure sample of this compound (if available).
-
Perform the substitution reaction.
-
Isolate the product and determine its stereochemistry using techniques such as chiral HPLC, polarimetry, or X-ray crystallography.
-
Inversion of configuration would strongly support an SN2 mechanism. Racemization might suggest an SN1 pathway, although this is less likely for a secondary bromide.
Product Identification and Regioselectivity in Elimination
Objective: To identify the major and minor products of the reaction.
Protocol:
-
Perform the elimination reaction under the desired conditions.
-
Separate the product mixture using gas chromatography (GC) or column chromatography.
-
Characterize each product using spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry).
-
The position of the double bond in the elimination product(s) will reveal the regioselectivity of the reaction (Zaitsev vs. Hofmann).[2]
Alternative Synthetic Approaches
A common alternative to using this compound for the synthesis of 3-substituted tetrahydropyrans is the Michael addition to a suitable α,β-unsaturated lactone followed by reduction.
| Feature | Reaction of this compound | Michael Addition/Reduction Pathway |
| Starting Material | This compound | Dihydropyranone |
| Key Transformation | Nucleophilic Substitution | Conjugate Addition, then Reduction |
| Stereocontrol | Dependent on SN2 vs. SN1 pathway | Can be controlled by chiral catalysts or auxiliaries |
| Functional Group Tolerance | Good for a wide range of nucleophiles | May be limited by the reactivity of the Michael acceptor/donor |
Visualizing the Pathways
Caption: Plausible SN2 and E2 reaction pathways for this compound.
Caption: Workflow for the experimental validation of reaction mechanisms.
References
Spectroscopic Comparison of 3-Bromotetrahydro-2H-pyran Isomers: A Guide for Researchers
A detailed spectroscopic analysis of the cis and trans isomers of 3-bromotetrahydro-2H-pyran is presented, offering a comparative guide for researchers in drug development and organic synthesis. This guide provides a summary of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
The structural characterization of stereoisomers is a critical aspect of chemical research and drug development, where distinct spatial arrangements of atoms can lead to significantly different biological activities. The cis and trans isomers of this compound serve as important building blocks in the synthesis of various pharmaceutical compounds and natural products. A thorough understanding of their spectroscopic properties is essential for their unambiguous identification and for monitoring reaction progress.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the cis and trans isomers of this compound.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Isomer | Chemical Shift (δ) ppm |
| cis-3-bromotetrahydro-2H-pyran | Data not available in public sources |
| trans-3-bromotetrahydro-2H-pyran | Data not available in public sources |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Isomer | Chemical Shift (δ) ppm |
| cis-3-bromotetrahydro-2H-pyran | Data not available in public sources |
| trans-3-bromotetrahydro-2H-pyran | Data not available in public sources |
Table 3: Infrared (IR) Absorption Data
| Isomer | Characteristic Absorption Bands (cm⁻¹) |
| cis-3-bromotetrahydro-2H-pyran | Data not available in public sources |
| trans-3-bromotetrahydro-2H-pyran | Data not available in public sources |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Key Fragment Ions (m/z) |
| cis-3-bromotetrahydro-2H-pyran | Data not available in public sources |
| trans-3-bromotetrahydro-2H-pyran | Data not available in public sources |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Experimental workflow for the synthesis, separation, and spectroscopic comparison of this compound isomers.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Standard proton NMR experiments are performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is usually required compared to ¹H NMR. The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is utilized.
-
Sample Preparation (ATR): A small drop of the neat liquid sample is placed directly onto the ATR crystal. The crystal is then cleaned with a suitable solvent (e.g., isopropanol) between samples.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal quality.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the isomers and any impurities. Helium is typically used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-300) to detect the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide complementary information crucial for the differentiation of the cis and trans isomers of this compound. While specific experimental data is not universally available, the distinct stereochemical relationship of the bromine atom and the hydrogen on the adjacent carbon atoms is expected to result in noticeable differences in their respective spectra, particularly in the coupling constants observed in ¹H NMR and the chemical shifts in ¹³C NMR. This guide provides the foundational framework and experimental protocols necessary for researchers to perform a comprehensive spectroscopic comparison of these important synthetic intermediates.
Confirming the Stereochemistry of 3-Substituted Tetrahydropyrans: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis and characterization of chiral molecules. The 3-substituted tetrahydropyran (THP) moiety is a prevalent structural motif in numerous natural products and pharmaceutical agents, making the unambiguous assignment of its stereoisomers essential for understanding its biological activity and ensuring drug safety and efficacy. This guide provides a comprehensive comparison of four powerful analytical techniques for confirming the stereochemistry of 3-substituted THPs: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC).
This guide will delve into the experimental protocols, data presentation, and comparative performance of each method, supported by experimental data and visualizations to aid in the selection of the most appropriate technique for your research needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry of diastereomers. By analyzing through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions, the spatial arrangement of substituents on the tetrahydropyran ring can be elucidated.
J-Coupling Analysis
The magnitude of the coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. In the chair conformation of a tetrahydropyran ring, axial-axial (ax-ax) couplings are typically large (8-13 Hz), while axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) couplings are smaller (2-5 Hz). This difference allows for the assignment of the relative configuration of substituents at C2 and C3.
Table 1: Comparison of ³J(H,H) Coupling Constants for a Hypothetical cis- and trans-3-Substituted Tetrahydropyran
| Coupling | Dihedral Angle (approx.) | Expected ³J Value (Hz) |
| trans Isomer (ax,ax) | ~180° | 8 - 13 |
| cis Isomer (ax,eq) | ~60° | 2 - 5 |
| trans Isomer (eq,eq) | ~60° | 2 - 5 |
Nuclear Overhauser Effect (NOE) Analysis
NOE spectroscopy detects protons that are close in space (< 5 Å), providing crucial information about the relative stereochemistry. For 3-substituted tetrahydropyrans, NOE correlations can distinguish between cis and trans isomers. For instance, in a cis isomer, a strong NOE is expected between the axial proton at C2 and the axial proton at C3, as well as between the equatorial protons. In a trans isomer, a strong NOE would be observed between the axial proton at C2 and the equatorial proton at C3.
Table 2: Expected Key NOE Correlations for cis- and trans-3-Substituted Tetrahydropyrans
| Isomer | Irradiated Proton | Expected NOE Enhancement |
| cis | Axial H at C2 | Axial H at C3, Axial H at C4 |
| trans | Axial H at C2 | Equatorial H at C3, Axial H at C4 |
Experimental Protocol: 2D NOESY
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a powerful tool for identifying through-space correlations.[1]
Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Stereochemistry
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[2] This technique is considered the definitive method when a suitable single crystal can be obtained.
Table 3: Representative Crystallographic Data for a 3-Substituted Tetrahydropyran Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| Volume (ų) | 850.1 |
| Z | 4 |
| R-factor | 0.045 |
| Flack parameter | 0.02(3) |
A Flack parameter close to zero with a small error confirms the correct absolute configuration.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The process involves growing a high-quality single crystal, mounting it on a diffractometer, and collecting diffraction data.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] By comparing the experimental VCD spectrum to the spectrum calculated for a specific enantiomer using density functional theory (DFT), the absolute configuration can be determined.[5] This technique is particularly valuable when obtaining single crystals for X-ray analysis is challenging.
Table 4: Comparison of Experimental and Calculated VCD Data for a Hypothetical (R)-3-Substituted Tetrahydropyran
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer | Assignment |
| 1450 | +2.5 | +2.8 | CH₂ scissoring |
| 1380 | -1.8 | -2.1 | CH₃ bending |
| 1100 | +3.1 | +3.5 | C-O stretching |
A good correlation in the signs and relative intensities between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.
Experimental Protocol: VCD Spectroscopy
The process involves measuring the VCD spectrum of the sample and performing DFT calculations for comparison.
Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Enantiomers
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[6] By using a chiral stationary phase (CSP), the two enantiomers interact differently with the column, leading to different retention times.
Table 5: Chiral HPLC Separation Data for a Racemic 3-Substituted Tetrahydropyran
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Separation Factor (α) | 1.20 |
| Resolution (Rs) | 2.5 |
An α value greater than 1 indicates separation, and an Rs value greater than 1.5 indicates baseline separation.
Experimental Protocol: Chiral HPLC Method Development
Developing a chiral HPLC method often involves screening different chiral stationary phases and mobile phase compositions.[6]
Comparison of Techniques
Table 6: Comparative Overview of Techniques for Stereochemical Confirmation of 3-Substituted Tetrahydropyrans
| Feature | NMR Spectroscopy | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Information Provided | Relative stereochemistry | Absolute stereochemistry, 3D structure | Absolute stereochemistry in solution | Enantiomeric separation and quantification |
| Sample Requirement | Solution (mg) | Single crystal | Solution (mg) | Solution (µg) |
| Throughput | High | Low | Medium | High |
| Key Advantage | Provides detailed structural information in solution | Unambiguous absolute configuration | No crystallization required | Excellent for determining enantiomeric purity |
| Key Limitation | Does not provide absolute configuration | Requires a suitable single crystal | Requires computational calculations | Does not provide structural information |
Conclusion
The choice of technique for confirming the stereochemistry of 3-substituted tetrahydropyrans depends on the specific research question and the nature of the sample. NMR spectroscopy is indispensable for determining relative stereochemistry in solution. When an unambiguous assignment of the absolute configuration is required, single-crystal X-ray crystallography is the gold standard, provided a suitable crystal can be obtained. For cases where crystallization is not feasible, VCD offers a powerful alternative for determining the absolute configuration in solution. Finally, chiral HPLC is the method of choice for separating enantiomers and determining the enantiomeric purity of a sample. A comprehensive approach, often employing a combination of these techniques, will provide the most complete and reliable stereochemical assignment for 3-substituted tetrahydropyrans.
References
- 1. 2D NOESY Experiment [imserc.northwestern.edu]
- 2. youtube.com [youtube.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reaction Kinetics of 3-Bromotetrahydro-2H-pyran and Analogous Alicyclic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 3-bromotetrahydro-2H-pyran. Due to the limited availability of specific published kinetic data for this compound, this document focuses on a detailed comparison with its close structural analogue, bromocyclohexane. The principles of nucleophilic substitution reactions (SN1 and SN2) are used to predict the reactivity of this compound, supported by experimental data for analogous alicyclic systems. Detailed experimental protocols for conducting such kinetic studies are also provided to facilitate further research.
Comparative Kinetic Data: An Analogical Approach
Table 1: Comparative Reactivity in Nucleophilic Substitution Reactions
| Compound | Reaction Type | Relative Rate (Predicted/Observed) | Rationale |
| This compound | SN1 / SN2 | Slower than bromocyclohexane (Predicted) | The electronegative oxygen atom in the pyran ring exerts an electron-withdrawing inductive effect, which can destabilize the developing positive charge in an SN1 transition state and slightly decrease the nucleophilicity of the carbon center for an SN2 attack. |
| Bromocyclohexane | SN1 / SN2 | Baseline | A standard secondary alkyl halide used for comparative kinetic studies. It is known to be significantly slower to react in both SN1 and SN2 reactions than bromocyclopentane or bromocycloheptane.[1] |
| Bromocyclopentane | SN1 / SN2 | Faster than bromocyclohexane (Observed) | The cyclopentane ring has greater ring strain, which is relieved in the transition state of both SN1 (trigonal planar carbocation) and SN2 (trigonal bipyramidal) reactions, leading to a faster reaction rate.[2][3] |
Reaction Mechanisms: SN1 and SN2 Pathways
The reactions of this compound are expected to proceed via either a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanism, depending on the reaction conditions.
Caption: SN2 reaction pathway for this compound.
Caption: SN1 reaction pathway for this compound.
Experimental Protocols
To obtain precise kinetic data for the reactions of this compound, the following experimental methodologies are recommended.
Protocol 1: Determination of SN2 Reaction Rates by Gas Chromatography (GC)
This protocol is adapted from competitive reaction experiments used to determine the relative reactivity of alkyl halides.[4][5]
Objective: To determine the relative rate constant of the reaction of this compound with a nucleophile (e.g., iodide) in a competition experiment with a standard alkyl halide (e.g., bromocyclohexane).
Materials:
-
This compound
-
Bromocyclohexane (as a competitor)
-
Sodium iodide
-
Acetone (as a polar aprotic solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In a sealed vial, prepare a solution of equimolar amounts of this compound and bromocyclohexane in acetone.
-
Initiation: Add a limiting amount of sodium iodide to the solution to initiate the SN2 reaction. The concentration of the nucleophile should be less than the total concentration of the alkyl halides.
-
Reaction Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing water and a small amount of a non-polar solvent (e.g., diethyl ether) to extract the organic components.
-
GC Analysis: Inject the organic layer into the GC-FID. The disappearance of the starting materials and the appearance of the iodinated products are monitored. The use of an internal standard allows for accurate quantification of the concentrations of the reactants over time.[4]
-
Data Analysis: The relative rate constant can be determined by analyzing the ratio of the remaining starting materials at different time points.
Protocol 2: Monitoring Solvolysis (SN1) Kinetics by Conductivity
This method is suitable for monitoring the progress of SN1 solvolysis reactions where ions are produced.[6][7][8]
Objective: To determine the first-order rate constant for the solvolysis of this compound in a polar protic solvent (e.g., aqueous ethanol).
Materials:
-
This compound
-
Ethanol/water mixtures of varying compositions
-
Conductivity meter with a probe
-
Constant temperature water bath
Procedure:
-
Solvent Preparation: Prepare solvent mixtures of known composition (e.g., 80:20 ethanol:water).
-
Temperature Equilibration: Place the solvent in a reaction vessel equipped with a conductivity probe and allow it to equilibrate to the desired temperature in a constant temperature water bath.
-
Reaction Initiation: Inject a small, known amount of this compound into the solvent with vigorous stirring to initiate the solvolysis reaction.
-
Conductivity Measurement: Record the conductivity of the solution over time. The conductivity will increase as the reaction proceeds due to the formation of HBr, which dissociates into H+ and Br- ions.[6]
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t and G∞ is the conductivity at the completion of the reaction.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a kinetic study of this compound.
Caption: General workflow for kinetic analysis of this compound reactions.
References
- 1. Solved Bromocydohexane is significantly slower to react in | Chegg.com [chegg.com]
- 2. brainly.com [brainly.com]
- 3. Solved Bromocyclopentane is more reactive than | Chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. alevine.chem.ucla.edu [alevine.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
Comparative Stability of 2-Halogenated Tetrahydropyrans: A Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework for Stability
The stability of 2-halogenated tetrahydropyrans is primarily governed by two key factors: the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻) as a leaving group. These factors are intrinsically linked to the electronegativity and size of the halogen atom.
Carbon-Halogen Bond Strength: The C-X bond dissociation energy is a direct measure of its strength. A stronger bond requires more energy to break, indicating greater thermal and chemical stability. The trend for C-X bond strength in the 2-halotetrahydropyran series is:
C-F > C-Cl > C-Br > C-I
This trend is attributed to the increasing atomic size and decreasing electronegativity down the halogen group, which leads to less effective orbital overlap with carbon.
Leaving Group Ability: In many degradation pathways, such as hydrolysis, the cleavage of the C-X bond is a critical step. The ability of the halogen to depart as a stable anion (halide) is a key determinant of the reaction rate. A better leaving group will lead to a less stable compound. The established trend for leaving group ability is the inverse of bond strength:
I⁻ > Br⁻ > Cl⁻ > F⁻
This is because larger anions with a more diffuse charge are more stable in solution and are weaker bases.
Predicted Order of Stability
Based on the interplay of C-X bond strength and leaving group ability, the predicted order of stability for 2-halogenated tetrahydropyrans, from most stable to least stable, is:
2-Fluorotetrahydropyran > 2-Chlorotetrahydropyran > 2-Bromotetrahydropyran > 2-Iodotetrahydropyran
This predicted order suggests that 2-fluorotetrahydropyrans will be the most resistant to degradation, while 2-iodotetrahydropyrans will be the most labile.
Data Presentation
While specific quantitative data from direct comparative studies is unavailable, the following table summarizes the key physicochemical properties that inform the predicted stability trend.
| Halogenated Tetrahydropyran | C-X Bond Dissociation Energy (kJ/mol, avg.) | Electronegativity of Halogen (Pauling Scale) | Ionic Radius of Halide (pm) | Predicted Relative Stability |
| 2-Fluorotetrahydropyran | ~485 | 3.98 | 133 | Highest |
| 2-Chlorotetrahydropyran | ~340 | 3.16 | 181 | High |
| 2-Bromotetrahydropyran | ~285 | 2.96 | 196 | Moderate |
| 2-Iodotetrahydropyran | ~210 | 2.66 | 220 | Lowest |
Note: C-X bond dissociation energies are average values for alkyl halides and are provided for comparative purposes.
Factors Influencing Stability
Several factors can influence the degradation of 2-halogenated tetrahydropyrans:
-
pH: Acidic conditions can promote hydrolysis, particularly for the more labile bromo- and iodo-derivatives, through protonation of the ring oxygen, which facilitates C-X bond cleavage. Basic conditions can also lead to degradation, potentially through elimination reactions.
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for C-X bond cleavage, accelerating degradation. The effect will be most pronounced for the weaker C-Br and C-I bonds.
-
Light: Photodegradation is a potential degradation pathway, especially for 2-iodotetrahydropyran, as the C-I bond is susceptible to cleavage by UV light.
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to degradation, although the specific pathways are less predictable without experimental data.
-
Anomeric Effect: The stability of 2-halogenated tetrahydropyrans is also influenced by the anomeric effect, which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C2). This stereoelectronic effect stabilizes the molecule by allowing for hyperconjugation between a lone pair on the ring oxygen and the antibonding orbital of the C-X bond. The strength of the anomeric effect is dependent on the electronegativity of the halogen, and it plays a significant role in the conformational equilibrium and overall stability of these compounds.
Mandatory Visualizations
Caption: Predicted order of stability for 2-halogenated tetrahydropyrans.
Caption: General workflow for a forced degradation study.
Experimental Protocols
To empirically determine and compare the stability of different 2-halogenated tetrahydropyrans, a forced degradation study should be conducted. The following is a generalized protocol that can be adapted for this purpose.
Objective: To evaluate the degradation of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodotetrahydropyran under various stress conditions and to determine their degradation kinetics.
Materials:
-
2-Fluorotetrahydropyran, 2-chlorotetrahydropyran, 2-bromotetrahydropyran, and 2-iodotetrahydropyran
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffer, pH 7.4
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Oven or water bath
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of each 2-halogenated tetrahydropyran in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M HCl. Incubate the solutions at 60°C. Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of each stock solution, add 9 mL of 0.1 M NaOH. Incubate the solutions at room temperature. Withdraw aliquots at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place the stock solutions in an oven at 60°C. Withdraw aliquots at specified time points and dilute with mobile phase for HPLC analysis.
-
Photodegradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark. At the end of the exposure, dilute the samples with mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of each stock solution, add 9 mL of 3% H₂O₂. Keep the solutions at room temperature. Withdraw aliquots at specified time points and dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution of a mixture of water (with 0.1% formic acid or a suitable buffer) and acetonitrile is a good starting point.
-
Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance.
-
Inject the prepared samples and standards into the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each compound under each stress condition at each time point.
-
Determine the degradation kinetics by plotting the natural logarithm of the remaining concentration of the parent compound versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).
-
Compare the degradation rate constants for the four halogenated tetrahydropyrans under each condition to establish their relative stability.
-
This comprehensive approach will provide the necessary quantitative data to validate the theoretically predicted stability order and offer valuable insights for the development of pharmaceuticals containing these important heterocyclic scaffolds.
A Comparative Guide to Alternative Synthetic Routes for 3-Substituted Tetrahydropyrans
The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals. The stereoselective synthesis of 3-substituted THPs, in particular, remains a critical challenge in modern organic chemistry. This guide provides a comparative overview of key synthetic strategies, presenting quantitative performance data, detailed experimental protocols, and a logical framework for selecting the most suitable method for a given research application.
Comparison of Synthetic Methodologies
The synthesis of 3-substituted tetrahydropyrans can be broadly categorized into two main approaches: direct cyclization strategies that form the ring and the desired substitution simultaneously, and post-functionalization of a pre-formed THP ring. Each method offers distinct advantages regarding stereocontrol, substrate scope, and reaction conditions.
Prins Cyclization
The Prins cyclization is a powerful and widely used acid-catalyzed reaction involving the condensation of a homoallylic alcohol with an aldehyde. This method is highly effective for constructing the THP ring with excellent diastereoselectivity, which is often controlled by a chair-like transition state.[1][2] Various Lewis and Brønsted acids can be employed to promote the reaction, allowing for fine-tuning of reactivity and selectivity.[3]
Key Performance Data:
| Catalyst System | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Cu(OTf)₂-Bisphosphine | Benzaldehyde | 77 | trans:cis / 83:17 | [4] |
| Cu(OTf)₂-Bisphosphine | 4-Fluorobenzaldehyde | 85 | trans:cis / 88:12 | [4] |
| BF₃·OEt₂ | 4-Nitrobenzaldehyde | 82 | >99:1 | [1] |
| BF₃·OEt₂ | Isovaleraldehyde | 75 | >99:1 | [1] |
| HBF₄·OEt₂ | 4-Chlorobenzaldehyde | 92 | Single diastereomer | [2][5] |
Organocatalytic Oxa-Michael Addition
Asymmetric organocatalysis has emerged as a premier strategy for the enantioselective synthesis of tetrahydropyrans. The intramolecular oxa-Michael addition of an alcohol onto an α,β-unsaturated system, catalyzed by a chiral small molecule (e.g., a bifunctional squaramide or amine), can generate highly functionalized THPs with exceptional levels of stereocontrol.[6][7][8] These reactions often proceed under mild conditions and tolerate a wide range of functional groups.
Key Performance Data:
| Catalyst Type | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Quinine-Squaramide | β-Nitrostyrene | 80 | 94% | >20:1 | [6] |
| Quinine-Squaramide | (E)-Ethyl 3-(4-nitrophenyl)acrylate | 61 | 96% | >20:1 | [6] |
| BIMP Catalyst | α,β-Unsaturated Ester | 99 | 99.5:0.5 er | N/A | [7] |
| BIMP Catalyst | α,β-Unsaturated Amide | 85 | 98:2 er | N/A | [7] |
| Ru-Catalyst/Base | δ-Hydroxy-α,β-unsaturated ketone | 98 | 99.9% | cis:trans / 99:1 | [9] |
Intramolecular Williamson Ether Synthesis
A classic and reliable method for forming cyclic ethers, the intramolecular Williamson ether synthesis involves the deprotonation of a haloalcohol to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace the halide and form the THP ring.[10] This method is straightforward and effective, particularly for forming unsubstituted or simply substituted rings. The reaction's success is highly dependent on the formation of a 6-membered ring, which is kinetically and thermodynamically favored.[11]
Key Performance Data:
| Base / Solvent | Substrate | Yield (%) | Reference |
| NaH / DMF | 6-Bromo-2-methylhexan-2-ol | General Range: 50-95 | [11] |
| NaOH / Ethanol | 5-Bromo-1-pentanol derivative | General Range: 50-95 | [12] |
Metal-Catalyzed Cross-Coupling
This approach involves the functionalization of a pre-formed tetrahydropyran ring. For instance, an aryl-substituted THP can undergo nickel-catalyzed stereospecific ring-opening cross-coupling with Grignard reagents to produce acyclic structures, demonstrating the reverse application.[13][14] More directly, cobalt- and iron-catalyzed cross-coupling reactions of alkyl iodides attached to a THP ring with Grignard reagents can introduce substituents.[4] Cobalt catalysis is generally more effective for sp³-sp³ coupling, while iron catalysis provides better yields for sp³-sp² couplings.[4]
Key Performance Data (Ni-Catalyzed Ring Opening):
| Aryl Group on THP | Grignard Reagent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 2-Naphthyl | Phenylmagnesium Bromide | 84 | >20:1 | [13] |
| 4-Methoxyphenyl | Phenylmagnesium Bromide | 81 | >20:1 | [13] |
| 4-(Trifluoromethyl)phenyl | Phenylmagnesium Bromide | 75 | >20:1 | [13] |
Direct C-H Functionalization
A modern and atom-economical approach involves the direct functionalization of C-H bonds on a pre-existing tetrahydropyran scaffold. Palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyrans, for example, allows for the direct installation of aryl groups at the 3-position.[15] This method avoids the need for pre-functionalization of the THP ring.
Key Performance Data (Pd-Catalyzed C-H Arylation):
| Aryl Iodide | Yield (%) | Reference |
| 4-Iodo-1,1'-biphenyl | 78 | [15] |
| 1-Iodo-4-methoxybenzene | 72 | [15] |
| 3-Iodobenzonitrile | 65 | [15] |
| 3-Iodopyridine | 61 | [15] |
Experimental Protocols
Protocol 1: Diastereoselective Prins Cyclization
This protocol is adapted from the BF₃·OEt₂-catalyzed synthesis of 2,6-disubstituted tetrahydropyran-4-ones.[1]
-
To a stirred solution of 3-bromobut-3-en-1-ol (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in dry 1,2-dichloroethane (10 mL) at -35 °C under an argon atmosphere, add BF₃·OEt₂ (1.2 mmol) dropwise.
-
Stir the reaction mixture at -35 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to afford the desired 3-substituted tetrahydropyranone.
Protocol 2: Organocatalytic Michael/Henry/Ketalization Sequence
This protocol is based on the synthesis of highly functionalized tetrahydropyrans using a quinine-based squaramide catalyst.[6]
-
In a dry vial, combine the β-keto ester (0.20 mmol), the β-nitrostyrene derivative (0.22 mmol), and the quinine-squaramide organocatalyst (0.02 mmol, 10 mol%).
-
Add the solvent (e.g., toluene, 0.4 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the alkynyl aldehyde (0.40 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the time specified (typically 24-72 hours), monitoring by TLC.
-
After completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography (using an ethyl acetate/hexane gradient) to yield the functionalized tetrahydropyran. A subsequent recrystallization may be performed to enhance diastereomeric purity.
Protocol 3: Intramolecular Williamson Ether Synthesis
This is a general procedure for the synthesis of a tetrahydropyran ring from a haloalcohol.[10]
-
To a stirred suspension of sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) in dry dimethylformamide (DMF, 10 mL) at 0 °C under an argon atmosphere, add a solution of the 5-halopentanol derivative (1.0 mmol) in dry DMF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the 3-substituted tetrahydropyran.
Synthetic Strategy Overview
The choice of synthetic route depends heavily on the desired substitution pattern, stereochemistry, and the availability of starting materials. The following diagram illustrates the logical relationships between the primary synthetic strategies.
Caption: Overview of synthetic strategies for 3-substituted tetrahydropyrans.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. surface.syr.edu [surface.syr.edu]
- 5. [PDF] Diastereoselective synthesis of tetrahydropyrans via Prins-Ritter and Prins-arylthiolation cyclization reactions. | Semantic Scholar [semanticscholar.org]
- 6. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-bromotetrahydro-2H-pyran: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The correct handling and disposal of 3-bromotetrahydro-2H-pyran are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This halogenated organic compound presents several hazards, necessitating strict adherence to established safety protocols throughout its lifecycle, from use to final disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] In case of combustion, it can emit toxic fumes of carbon dioxide, carbon monoxide, and hydrogen bromide.[2]
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] |
| Skin and Body Protection | A fully buttoned lab coat and appropriate protective clothing.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[4][5] Do not dispose of this chemical down the drain or in regular trash.
-
Segregation of Waste: As a brominated organic compound, this compound is classified as a halogenated organic waste.[4] It is critical to collect this waste separately from non-halogenated organic wastes to prevent costly and complex disposal processes.[6]
-
Selection of Waste Container: Collect waste this compound in a designated, compatible container. Polyethylene containers are often suitable for halogenated solvent wastes.[5] The container must be in good condition and have a tightly sealing cap to prevent leaks and vapor release.[5][7]
-
Labeling of Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste".[6][8]
-
Identify the contents by writing the full chemical name: "Waste this compound".[7] Do not use abbreviations or chemical formulas.[7]
-
Affix the hazardous waste tag as soon as the first drop of waste is added to the container.[8]
-
-
Storage of Waste Container:
-
Spill Management:
-
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert dry substance (e.g., sand or vermiculite).[5]
-
Place the absorbent material in a sealed, appropriate waste disposal container and label it as hazardous waste.[3][5]
-
For larger spills, or if you are not trained to handle them, notify your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Arranging for Final Disposal:
-
Once the waste container is nearly full (around 75% capacity), or if it is no longer being used, arrange for its collection.[8]
-
Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.[8]
-
Disposal must be carried out by an approved and licensed hazardous waste disposal contractor.[1][9]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 3-bromotetrahydro-2H-pyran, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound, a compound that can cause skin, eye, and respiratory irritation.[1]
| PPE Category | Minimum Requirement | Recommended for High-Concentration or Large-Volume Work |
| Hand Protection | Single pair of nitrile or neoprene gloves.[2][3] | Double-gloving with nitrile or neoprene gloves. |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles and a face shield. |
| Body Protection | Standard laboratory coat. | Chemical-resistant apron over a lab coat. |
| Footwear | Closed-toe shoes. | Chemical-resistant boots or shoe covers. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[1] | Use of a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
Follow this detailed protocol to ensure the safe handling of this compound from receipt to use.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Methodology:
-
Preparation:
-
Before handling, put on all required PPE as specified in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[1]
-
When opening the container, do so slowly and carefully to prevent splashing.
-
Use appropriate tools (e.g., clean pipette, spatula) to transfer the chemical.
-
Immediately and securely close the container after dispensing the required amount.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Segregate and dispose of all chemical waste according to the disposal plan outlined below.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.
-
Wash hands and forearms thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
| Waste Type | Collection Container | Disposal Procedure |
| Unused/Excess Chemical | Labeled, sealed, and compatible waste container. | Segregate as halogenated organic waste.[4][5] Do not mix with non-halogenated waste.[6] Arrange for pickup by a licensed hazardous waste disposal service. |
| Contaminated Labware (disposable) | Labeled, sealed plastic bag or container. | Place in a designated solid waste container for halogenated materials. |
| Contaminated PPE (gloves, etc.) | Labeled, sealed plastic bag. | Dispose of as solid chemical waste. |
| Spill Debris | Labeled, sealed, and compatible waste container. | Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as halogenated waste. |
Disposal Workflow
Caption: A logical workflow for the proper disposal of waste containing this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] | Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. | Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] | Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material. Collect the absorbed material in a sealed container for disposal. Clean the spill area with a suitable solvent. | Report the spill to the laboratory supervisor. |
| Major Spill | Evacuate the immediate area. Alert others and the laboratory supervisor. If necessary, pull the fire alarm to evacuate the building. Prevent entry to the spill area. | Contact the institution's Environmental Health and Safety (EHS) department or emergency response team for cleanup. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
